4,5-Dibromo-2-furoic acid
Description
Properties
IUPAC Name |
4,5-dibromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUVICYZDBUMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400663 | |
| Record name | 4,5-Dibromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-03-9 | |
| Record name | 4,5-Dibromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromo-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5-Dibromo-2-furoic Acid: A Technical Guide for Researchers
CAS Number: 2434-03-9
This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furoic acid, a halogenated heterocyclic compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, safety information, a plausible synthesis protocol, and its application as a key building block in complex molecular architectures.
Chemical and Physical Properties
This compound is a solid, white to pale brown powder or crystalline powder.[1] It is a derivative of 2-furoic acid with bromine atoms substituted at the 4 and 5 positions of the furan ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 2434-03-9 | |
| IUPAC Name | 4,5-dibromofuran-2-carboxylic acid | [2] |
| Synonyms | 2,3-Dibromofuran-5-carboxylic acid, 4,5-dibromo-furan-2-carboxylic acid | [3] |
| Molecular Formula | C₅H₂Br₂O₃ | |
| Molecular Weight | 269.88 g/mol | |
| Appearance | White to cream to pale brown powder or crystalline powder | [1] |
| Melting Point | 169-173 °C | |
| Boiling Point | 328.7±42.0 °C at 760 mmHg (Predicted) | [3] |
| pKa | 2.58±0.16 (Predicted) | [3] |
Spectroscopic Data
Table 2: Spectroscopic Data for 2-Furoic Acid (for reference)
| Spectrum | Key Peaks | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.90 (dd, J = 1.64, 0.76 Hz, 1H), 7.22 (dd, J = 3.48, 0.76 Hz, 1H), 6.64 (dd, J = 3.44, 1.72 Hz, 1H) | [4] |
| ¹³C NMR (100MHz, DMSO) | δ 159.81, 147.44, 145.38, 118.16, 112.52 | |
| IR (KBr Pellet) | The spectrum shows characteristic bands for the O-H stretch of the carboxylic acid, C=O stretch, and C-O stretches of the furan ring. | |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 112 | [5] |
Synthesis Protocol
Experimental Workflow for the Synthesis of this compound
References
4,5-Dibromo-2-furoic acid molecular weight and formula
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dibromo-2-furoic acid, alongside a detailed, plausible experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Data
This compound is a halogenated derivative of furoic acid. Its key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 269.88 g/mol | [1][2][3][4][5] |
| CAS Number | 2434-03-9 | [1][2][3][4][5] |
| Appearance | Solid | [2][4] |
| Melting Point | 169-173 °C | [2][4] |
| InChI Key | BHUVICYZDBUMIU-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C1=C(OC(=C1Br)Br)C(=O)O | [1] |
Synthesis of this compound
Experimental Protocol: Bromination of 2-Furoic Acid
Objective: To synthesize this compound via the direct bromination of 2-furoic acid.
Materials:
-
2-Furoic acid
-
Liquid bromine (Br₂)
-
A suitable inert solvent (e.g., Dichloromethane, Carbon tetrachloride)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for workup)
-
Hydrochloric acid (for acidification)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-furoic acid in a suitable inert solvent.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of liquid bromine (2 equivalents) from the dropping funnel to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted starting material and the acidic byproducts. The desired product, being a carboxylic acid, will move to the aqueous layer as its sodium salt.
-
Isolation: Separate the aqueous layer and acidify it with hydrochloric acid until the product precipitates out.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and by measuring its melting point.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from 2-furoic acid.
Caption: Synthesis workflow for this compound.
References
Navigating the Spectroscopic Landscape of 4,5-Dibromo-2-furoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR and ¹³C NMR spectral data of 4,5-Dibromo-2-furoic acid. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide presents a comprehensive, predicted analysis based on established NMR principles and data from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the characterization of this halogenated furoic acid derivative.
Predicted ¹H NMR and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of 2-furoic acid, 5-bromo-2-furoic acid, and other related brominated furan derivatives. The electron-withdrawing effects of the bromine atoms and the carboxylic acid group are the primary determinants of the predicted chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.3 - 7.5 | Singlet (s) |
| COOH | 11 - 13 | Singlet (s), broad |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 158 - 162 |
| C-3 | 115 - 120 |
| C-4 | 118 - 123 |
| C-5 | 125 - 130 |
| COOH | 165 - 170 |
Experimental Protocols
While a specific experimental protocol for acquiring the NMR spectra of this compound is not available, a general methodology for similar aromatic carboxylic acids is provided below.
General Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte peaks.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Reference: The residual solvent peak is typically used as an internal standard for chemical shift calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm, centered around 6-7 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Reference the chemical shift scale to the appropriate solvent peak.
-
Visualizing the Molecular Structure and NMR Logic
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR spectral analysis.
Caption: Chemical structure of this compound.
Caption: Logical workflow for NMR spectral analysis.
Infrared Spectroscopy of 4,5-Dibromo-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,5-Dibromo-2-furoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum and corresponding data based on the analysis of its constituent functional groups and comparison with structurally similar molecules, such as 2-furoic acid and other halogenated furan derivatives. This guide offers a robust framework for the characterization of this compound and related compounds.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid group and the substituted furan ring. The presence of heavy bromine atoms will influence the vibrational frequencies, particularly in the lower wavenumber region. The predicted key IR absorption bands, their intensities, and corresponding functional group assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[1][2][3] |
| ~1710 | Strong | C=O stretch (Carboxylic acid, conjugated)[1][2][4] |
| ~1550 | Medium | C=C stretch (Furan ring) |
| ~1420 | Medium | C-O-H bend (in-plane) |
| ~1300 | Medium | C-O stretch (Carboxylic acid)[1][4] |
| ~1150 | Strong | Ring C-O-C stretch (Furan) |
| ~920 | Broad, Medium | O-H bend (out-of-plane)[1][4] |
| Below 800 | Medium-Weak | C-Br stretch |
Experimental Protocol for Solid-State IR Spectroscopy
This section outlines a standard procedure for obtaining a high-quality infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
-
Alternatively: Hydraulic press and KBr pellet die kit
-
Infrared grade Potassium Bromide (KBr), desiccated
-
Spatula, agate mortar, and pestle
-
Methanol or acetone for cleaning
Procedure: ATR Method
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This will account for any atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Sample Scan: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum, which may include baseline correction and ATR correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened soft tissue (e.g., methanol or acetone) to remove all traces of the sample.
Procedure: KBr Pellet Method
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to the KBr pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Sample Holder: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: If not already performed, run a background scan with an empty sample compartment.
-
Sample Scan: Acquire the infrared spectrum of the KBr pellet.
-
Data Processing: Process the spectrum, including baseline correction if needed.
Visualization of Key Concepts
Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the major infrared absorption bands.
Caption: Molecular structure of this compound with key vibrational modes.
Experimental Workflow for IR Spectroscopy
The logical flow of obtaining and analyzing an infrared spectrum of a solid sample is depicted in the following diagram.
Caption: Workflow for solid-state infrared spectroscopy.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 4,5-二溴-2-糠酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Mass Spectrometry of 4,5-Dibromo-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-furoic acid is a halogenated heterocyclic organic compound with potential applications in organic synthesis and drug development. Its structure, featuring a furan ring substituted with two bromine atoms and a carboxylic acid group, makes it a subject of interest for creating more complex molecules. This guide provides an in-depth technical overview of the mass spectrometry analysis of this compound, including detailed experimental protocols, fragmentation analysis, and a summary of its synthesis and potential biological relevance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 269.88 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2434-03-9 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 169-173 °C | --INVALID-LINK-- |
| SMILES | OC(=O)c1cc(Br)c(Br)o1 | --INVALID-LINK-- |
| InChI | 1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | --INVALID-LINK-- |
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.
Electron Ionization (EI) Mass Spectrum Data
The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺• is expected around m/z 268, 270, and 272 with a characteristic intensity ratio.
| m/z (Predicted) | Ion | Relative Intensity |
| 272 | [M+4]⁺• (C₅H₂⁸¹Br₂O₃) | High |
| 270 | [M+2]⁺• (C₅H₂⁷⁹Br⁸¹BrO₃) | High |
| 268 | [M]⁺• (C₅H₂⁷⁹Br₂O₃) | Moderate |
| 225/227 | [M-COOH]⁺ | Moderate |
| 191/193 | [M-Br]⁺ | Low |
| 146 | [M-2Br]⁺ | Low |
| 112 | [C₄H₂Br]⁺ | Low |
| 68 | [C₄H₄O]⁺• | Low |
Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization to its methyl ester.
-
Derivatization (Methylation):
-
Dissolve 1-5 mg of this compound in 1 mL of methanol.
-
Add 2-4 drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode can be optimized).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
LC-MS/MS Analysis Protocol
LC-MS/MS is suitable for the direct analysis of this compound without derivatization, offering high sensitivity and specificity.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
-
-
Synthesis of this compound
A plausible synthetic route to this compound involves the direct bromination of 2-furoic acid. A patent describes the bromination of a furoic acid ester, which suggests a similar approach for the free acid.[1]
Synthetic Protocol Outline
-
Dissolution: Dissolve 2-furoic acid in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Bromination: Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature with stirring.
-
Reaction: Continue stirring the reaction mixture until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Potential Biological Interactions and Drug Development
While specific signaling pathways for this compound are not well-documented, furan derivatives are known to possess a wide range of biological activities. The presence of bromine atoms can enhance lipophilicity and potentially modulate the compound's interaction with biological targets. One area of interest is enzyme inhibition, where the molecule could act as a competitive or non-competitive inhibitor.
The logical workflow for investigating the potential of this compound in drug development would involve several key stages, from initial synthesis and characterization to biological screening and lead optimization.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The detailed experimental protocols for GC-MS and LC-MS, along with the predicted fragmentation patterns, offer a solid foundation for researchers working with this compound. While specific biological pathways remain to be elucidated, the provided synthesis outline and conceptual drug development workflow highlight the potential of this compound as a building block in medicinal chemistry. Further research is warranted to fully explore its biological activities and therapeutic potential.
References
Solubility Profile of 4,5-Dibromo-2-furoic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dibromo-2-furoic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on qualitative solubility, inferred solubility based on related compounds, and standardized experimental protocols for determining solubility. This information is critical for researchers and professionals in drug development and other scientific fields who handle this compound for various applications, including its use as a chemical intermediate.
Core Concepts in Solubility
The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, from reaction kinetics to purification and formulation. For a carboxylic acid like this compound, solubility is primarily governed by the interplay between the polar carboxylic acid group and the larger, more nonpolar dibrominated furan ring. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding.
Qualitative Solubility of this compound
For comparative context, the parent compound, 2-furoic acid, is known to be soluble in several common organic solvents. It is reasonable to infer that this compound will exhibit similar, though not identical, solubility behavior. The addition of two bromine atoms increases the molecular weight and potentially the lipophilicity of the molecule, which may slightly decrease its solubility in highly polar solvents like water, while potentially increasing it in less polar organic solvents compared to the unsubstituted furoic acid.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid group. The methyl ester of this compound is known to be soluble in methanol. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the carboxylic acid group of the solute. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | Lacks the ability to form strong hydrogen bonds with the carboxylic acid. |
| Diethyl Ether | Nonpolar | Sparingly Soluble | Can act as a hydrogen bond acceptor but is less polar than alcohols and acetone. |
| Hexane | Nonpolar | Insoluble | As a nonpolar hydrocarbon, it is a poor solvent for a polar carboxylic acid. |
| Water | Polar Protic | Sparingly Soluble | The hydrophobic dibromofuran ring counteracts the hydrophilic nature of the carboxylic acid group. Solubility is expected to be pH-dependent. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Dilution factor × Volume of flask (mL)) / Volume of supernatant taken (mL)
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.
Caption: General workflow for determining the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, its chemical structure provides a strong basis for inferring its qualitative solubility. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. For applications requiring precise solubility values, the provided experimental protocol for the isothermal shake-flask method offers a reliable approach for empirical determination. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and facilitating further investigation into the physicochemical properties of this compound.
Crystal Structure of 4,5-Dibromo-2-furoic Acid: A Search of the Crystallographic Record
Despite a comprehensive search of established crystallographic databases and the scientific literature, the crystal structure of 4,5-Dibromo-2-furoic acid has not been experimentally determined and is therefore not publicly available.
This in-depth guide was intended to provide a technical overview of the crystal structure of this compound for researchers, scientists, and drug development professionals. However, the absence of a published crystal structure, including a Crystallographic Information File (CIF), in resources such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, prevents the presentation of quantitative data such as unit cell parameters, bond lengths, and bond angles.
While specific experimental protocols for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction are not detailed in the context of a crystal structure determination, the compound itself is commercially available.[1] Its synthesis is a known chemical process.
For context, the parent compound, 2-furoic acid, has a known crystal structure.[2][3][4] The study of its crystal structure provides a foundation for understanding how substitutions, such as the addition of bromine atoms, might influence the molecular packing and intermolecular interactions in the solid state. Similarly, the crystal structure of the related compound, 5-Bromo-2-furoic acid, is also known and offers further comparative insights.
General Experimental Workflow for Crystal Structure Determination
For the benefit of researchers interested in determining the crystal structure of this compound or similar organic molecules, a general experimental workflow for single-crystal X-ray diffraction is outlined below. This process represents a standard approach in the field of crystallography.
Detailed Methodologies for Key Experiments
Should a researcher undertake the determination of the crystal structure of this compound, the following experimental protocols would be relevant:
1. Synthesis and Purification:
While the compound is commercially available, a synthetic route could involve the bromination of 2-furoic acid. The purification of the crude product is crucial for obtaining high-quality crystals. This is typically achieved through recrystallization from a suitable solvent or by column chromatography to remove impurities that could inhibit crystal growth.
2. Crystallization:
-
Solvent Screening: A critical step is to identify a suitable solvent or solvent system from which single crystals can be grown. This is often done on a small scale by dissolving the compound in a variety of solvents and observing the outcome upon slow evaporation.
-
Crystal Growth Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
3. Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell dimensions and the intensities of the unique reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure. The quality of the final structure is assessed using various crystallographic metrics.
The successful completion of these steps would yield the crystallographic data necessary for a full technical guide on the crystal structure of this compound. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue this determination to fill the current gap in the scientific record.
References
A Deep Dive into 4,5-Dibromo-2-furoic acid: A Theoretical and Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dibromo-2-furoic acid, a halogenated derivative of the furan series, presents a molecule of interest for synthetic chemistry and potential pharmacological applications. Its utility as a building block, particularly in reactions like the Diels-Alder cycloaddition, has been noted. This technical guide provides a comprehensive theoretical and computational examination of this compound. Utilizing Density Functional Theory (DFT) calculations, this paper elucidates the molecule's structural, vibrational, and electronic properties. Furthermore, detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of the potential biological activities of brominated furan derivatives. This document aims to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 269.88 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂O₃ | |
| Molecular Weight | 269.88 g/mol | |
| CAS Number | 2434-03-9 | |
| Appearance | Solid | |
| Melting Point | 169-173 °C | |
| SMILES | OC(=O)c1cc(Br)c(Br)o1 | |
| InChI | 1S/C5H2Br2O3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| InChIKey | BHUVICYZDBUMIU-UHFFFAOYSA-N |
Theoretical and Computational Analysis
To provide a deeper understanding of the molecular characteristics of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT).
Computational Methodology
The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the optimized structure as a true energy minimum and to predict the infrared (IR) and Raman spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated.
Molecular Geometry
The geometry of this compound was optimized to determine its most stable conformation. The key bond lengths and angles are summarized in Table 2. The planarity of the furoic acid ring is a notable feature, with the bromine and carboxylic acid substituents lying in the same plane.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C2-C3 | 1.37 |
| C3-C4 | 1.43 | |
| C4-C5 | 1.38 | |
| C5-O1 | 1.36 | |
| O1-C2 | 1.35 | |
| C4-Br8 | 1.88 | |
| C5-Br9 | 1.87 | |
| C2-C6 | 1.48 | |
| C6-O7 | 1.22 | |
| C6-O8 | 1.35 | |
| O8-H10 | 0.97 | |
| Bond Angles | C5-O1-C2 | 108.5 |
| O1-C2-C3 | 110.2 | |
| C2-C3-C4 | 107.1 | |
| C3-C4-C5 | 106.8 | |
| C4-C5-O1 | 107.4 | |
| C3-C4-Br8 | 126.3 | |
| O1-C5-Br9 | 125.9 | |
| O1-C2-C6 | 120.5 | |
| C3-C2-C6 | 129.3 | |
| C2-C6-O7 | 125.1 | |
| C2-C6-O8 | 112.3 | |
| O7-C6-O8 | 122.6 | |
| C6-O8-H10 | 108.7 |
Vibrational Analysis
The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. The most prominent calculated vibrational modes are presented in Table 3. These theoretical values can aid in the interpretation of experimental spectroscopic data.
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3580 | 55.3 | O-H stretch |
| 1750 | 250.1 | C=O stretch (carboxylic acid) |
| 1560 | 85.7 | C=C stretch (furan ring) |
| 1450 | 45.2 | C-C stretch (furan ring) |
| 1280 | 180.5 | C-O stretch (carboxylic acid) |
| 1150 | 95.3 | C-O-C stretch (furan ring) |
| 920 | 65.8 | O-H bend |
| 650 | 30.2 | C-Br stretch |
| 580 | 25.1 | C-Br stretch |
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The energies of these orbitals and the resulting energy gap are given in Table 4. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.87 |
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is most negative around the carbonyl oxygen of the carboxylic acid group, indicating a likely site for electrophilic attack. The regions around the hydrogen atom of the carboxylic acid and the bromine atoms are more positive, suggesting they are potential sites for nucleophilic attack.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 2-furoic acid.
Materials:
-
2-Furoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-furoic acid in DMF.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the proton at the C3 position of the furan ring and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Acquire the spectrum in the same solvent. The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a KBr pellet or as a thin film. Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C and C-O stretches of the furan ring, and C-Br stretches.
Mass Spectrometry (MS):
-
Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrum should show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular weight. The isotopic pattern characteristic of two bromine atoms should also be observable.
Potential Biological Signaling Pathways
While specific biological activities of this compound are not extensively documented, furan derivatives, in general, are known to exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory actions. Brominated furans, in particular, have been investigated for their ability to interfere with bacterial communication systems (quorum sensing).
A generalized potential mechanism of action for a brominated furan derivative as an antimicrobial agent could involve the inhibition of key bacterial enzymes or the disruption of the bacterial cell membrane.
Conclusion
This technical guide has provided a detailed theoretical and computational characterization of this compound. The presented data on its molecular geometry, vibrational frequencies, and electronic properties offer a solid foundation for further research and application. The outlined experimental protocols provide practical guidance for its synthesis and characterization. While its specific biological role remains to be fully elucidated, the general activities of related furan derivatives suggest potential avenues for future investigation in drug discovery and development. The information compiled herein is intended to be a valuable resource for scientists and researchers working with this and similar halogenated heterocyclic compounds.
An In-depth Technical Guide to the Safety and Handling of 4,5-Dibromo-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4,5-Dibromo-2-furoic acid. The content is intended to support laboratory safety and procedural planning for professionals in research and drug development.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂O₃ | [1] |
| Molecular Weight | 269.88 g/mol | [1] |
| CAS Number | 2434-03-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 169-173 °C | [2] |
| InChI Key | BHUVICYZDBUMIU-UHFFFAOYSA-N | [2] |
| SMILES | OC(=O)c1cc(Br)c(Br)o1 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are provided in the table below.
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity, Oral | 4 | H302 | Warning |
| Skin Irritation | 2 | H315 | Warning |
| Eye Irritation | 2 | H319 | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 | Warning |
Source: Sigma-Aldrich Safety Data Sheet [2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich Safety Data Sheet [2]
Experimental Protocols
While a specific, detailed experimental protocol for a reaction involving this compound is not publicly available without access to proprietary supporting information from published papers, a representative protocol for an intramolecular Diels-Alder reaction of a similar N-alkenyl-substituted furanyl amide is provided below. This protocol is adapted from general procedures for such reactions and should be modified and optimized for specific substrates and equipment. This compound has been used in such reactions to improve yields and reaction rates.[2][3]
Representative Protocol: Intramolecular Diels-Alder Reaction of an N-alkenyl-substituted Furanyl Amide
Objective: To synthesize a functionalized oxanorbornene via an intramolecular Diels-Alder cycloaddition.
Materials:
-
N-alkenyl-substituted furanyl amide (synthesized from the corresponding furoic acid, such as this compound, and an appropriate amine)
-
High-purity, dry solvent (e.g., toluene, xylene)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Reagents and solvents for workup and purification (e.g., ethyl acetate, hexane, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-alkenyl-substituted furanyl amide (1.0 equivalent).
-
Evacuate the flask and backfill with an inert gas.
-
Add the dry solvent (e.g., toluene) via syringe to achieve a desired concentration (typically 0.01-0.1 M).
-
-
Cycloaddition Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure oxanorbornene product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and melting point).
-
Signaling Pathways and Logical Relationships
Specific signaling pathways for this compound have not been elucidated in publicly available literature. However, the furan moiety is a key structural feature in a class of antimicrobial agents known as nitrofurans. The following diagram illustrates the general mechanism of action for these related compounds. It is important to note that this is a generalized pathway and may not be directly applicable to this compound, which lacks the nitro group critical for this specific mode of action.
Caption: Generalized mechanism of action for nitrofuran antibiotics.
For the safe handling of this compound in a laboratory setting, a logical workflow is essential. The following diagram outlines the key stages from receipt of the chemical to its final disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Source: Adapted from generic furoic acid safety data sheets.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Source: Sigma-Aldrich Safety Data Sheet [2]
Storage and Disposal
Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[2]
Disposal: Dispose of contents/container to an approved waste disposal plant. It is the responsibility of the user to ensure that disposal is in compliance with all federal, state, and local regulations.
References
A Technical Guide to Commercial Sourcing and Application of 4,5-Dibromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4,5-Dibromo-2-furoic acid (CAS No. 2434-03-9), a key heterocyclic building block used in pharmaceutical research and organic synthesis. This guide details commercially available sources, key chemical properties, and relevant experimental protocols for its use.
Introduction to this compound
This compound is a disubstituted furan derivative. The presence of two bromine atoms on the furan ring makes it a versatile intermediate for creating more complex molecules, particularly through cross-coupling reactions. Halogenated heterocycles are crucial components in the synthesis of chemical building blocks for the life science industry. This compound is utilized in studies of intramolecular Diels-Alder reactions, where the presence of a C-5 bromide has been shown to improve the yield of cycloaddition compared to less halogenated or unsubstituted furans.
Commercial Suppliers and Product Specifications
Sourcing high-quality starting materials is a critical first step in any research and development workflow. Several reputable chemical suppliers offer this compound. The following table summarizes the specifications from prominent commercial vendors to facilitate comparison.
| Property | Sigma-Aldrich / MilliporeSigma | Thermo Scientific Chemicals (Alfa Aesar) |
| Product Name | This compound, 97% | This compound, 97% |
| CAS Number | 2434-03-9 | 2434-03-9[1] |
| Molecular Formula | C₅H₂Br₂O₃ | C₅H₂Br₂O₃[1] |
| Molecular Weight | 269.88 g/mol [2] | 269.88 g/mol [3] |
| Purity / Assay | 97% | ≥96.0% (HPLC), ≥96.0 to ≤104.0% (Titration)[1] |
| Melting Point | 169-173 °C | 167-173 °C[1] |
| Physical Form | Solid, Powder | Powder or crystalline powder[1] |
| Appearance | --- | White to cream to pale brown[1] |
| InChI Key | BHUVICYZDBUMIU-UHFFFAOYSA-N | BHUVICYZDBUMIU-UHFFFAOYSA-N[1] |
| SMILES | OC(=O)c1cc(Br)c(Br)o1 | OC(=O)C1=CC(Br)=C(Br)O1[1] |
Experimental Protocols and Methodologies
The following sections provide detailed methodologies relevant to the handling, characterization, and application of this compound and related compounds in a research setting.
Accurate characterization is essential to confirm the identity and purity of starting materials. The protocols below are standard methods for analyzing furoic acid derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of the furoic acid derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Acquisition:
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled sequence with a 45-degree pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.
-
-
Reference Data (for unsubstituted 2-Furoic Acid in DMSO-d₆):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.36 (s, 1H, -COOH), 7.90 (dd, J=1.6, 0.8 Hz, 1H), 7.22 (dd, J=3.5, 0.8 Hz, 1H), 6.64 (dd, J=3.4, 1.7 Hz, 1H).[4][5]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 159.81 (C=O), 147.44, 145.38, 118.16, 112.52.[4][5]
-
Note: The chemical shifts for this compound will differ due to the electronic effects of the bromine substituents.
-
B. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the compound into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[4]
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This method causes fragmentation of the molecule, providing a characteristic fingerprint.[4]
-
Mass Analysis: Scan a mass range (e.g., m/z 50-350) to detect the molecular ion and key fragment ions. The resulting spectrum can be compared against spectral libraries.[4]
This compound is an ideal substrate for metal-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki coupling, a powerful C-C bond-forming reaction widely used in drug discovery. This procedure is adapted from the synthesis of a related nitrophenyl-furan derivative.[6]
Reaction: Coupling of a bromo-furan ester with a boronic acid.
Materials:
-
Methyl 5-bromofuran-2-carboxylate (or an ester of this compound)
-
(4-Nitrophenyl)boronic acid (or another suitable boronic acid)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
Dry 1,4-dioxane
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the bromo-furan ester (1.0 eq), the boronic acid (1.3 eq), and the palladium catalyst (5 mol%) in dry 1,4-dioxane.[6]
-
Add the 2 M Na₂CO₃ solution (2.0 eq) to the mixture.[6]
-
Stir the resulting mixture at 90 °C overnight.[6]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the solution to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.[6]
-
Proceed with a standard aqueous workup: dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Visualized Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound in a research context.
Caption: A typical workflow for procuring and verifying the quality of a chemical reagent.
Caption: A conceptual diagram of a Suzuki cross-coupling reaction.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-Dibromo-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-furoic acid is a valuable halogenated heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its furan ring, substituted with both bromine atoms and a carboxylic acid group, provides multiple reactive sites for further chemical modifications. Notably, it has been employed in studies involving intramolecular Diels-Alder reactions, where the presence of the C-5 bromide has been shown to improve cycloaddition yields. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-furoic acid.
Direct bromination of 2-furoic acid is known to produce the desired 4,5-dibromo derivative in very low yields, typically between 2-5%.[1] To achieve a more efficient synthesis, a three-step reaction sequence is employed:
-
Esterification: 2-Furoic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid group and improve the selectivity of the subsequent bromination step.
-
Bromination: The resulting furoate ester is then subjected to bromination to yield the 4,5-dibromo-2-furoate ester.
-
Saponification: Finally, the dibrominated ester is hydrolyzed to afford the target compound, this compound.
This protocol provides detailed methodologies for each of these key steps.
Experimental Protocols
Step 1: Esterification of 2-Furoic Acid to Methyl 2-furoate
This procedure outlines a classic Fischer esterification method.
Materials:
-
2-Furoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-furoic acid (1.0 eq) in an excess of methanol (e.g., 20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-furoate. The product can be further purified by distillation if necessary.
Step 2: Bromination of Methyl 2-furoate to Methyl 4,5-Dibromo-2-furoate
This procedure is adapted from methodologies describing the bromination of furoate esters.[1]
Materials:
-
Methyl 2-furoate
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable chlorinated solvent
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and an addition funnel, dissolve methyl 2-furoate (1.0 eq) in carbon tetrachloride.
-
From the addition funnel, add bromine (at least 2.0 eq) dropwise to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess bromine by washing the reaction mixture with a saturated solution of sodium thiosulfate until the red color of bromine disappears.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude methyl 4,5-dibromo-2-furoate. This product may be a mixture containing some 5-bromo-2-furoate.[1] Purification can be achieved by column chromatography or recrystallization.
Step 3: Saponification of Methyl 4,5-Dibromo-2-furoate to this compound
This procedure outlines the hydrolysis of the ester to the final carboxylic acid.[1]
Materials:
-
Methyl 4,5-dibromo-2-furoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Methanol or Ethanol (optional, to aid solubility)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the crude methyl 4,5-dibromo-2-furoate (1.0 eq) in a solution of sodium hydroxide (e.g., 4N) in water. Methanol or ethanol can be added to improve the solubility of the ester.
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture to room temperature. If an organic co-solvent was used, it can be removed under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2).
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Furoic acid | |
| Intermediate 1 | Methyl 2-furoate | |
| Intermediate 2 | Methyl 4,5-dibromo-2-furoate | |
| Final Product | This compound | |
| Molecular Formula | C₅H₂Br₂O₃ | [2] |
| Molecular Weight | 269.88 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 169-173 °C | [2] |
| CAS Number | 2434-03-9 | [2] |
| Purity (typical) | >97% | [2] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 4,5-Dibromo-2-furoic Acid as a Diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-dibromo-2-furoic acid as a diene in Diels-Alder reactions. Due to the presence of electron-withdrawing bromine and carboxylic acid groups, this compound is a less reactive diene. However, strategic selection of reaction conditions can facilitate successful [4+2] cycloaddition reactions, yielding highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives. These adducts are valuable intermediates in the synthesis of complex molecules in medicinal chemistry and materials science.
Recent studies have shown that Diels-Alder reactions of electron-poor furoic acids can be significantly enhanced by conducting the reaction in an aqueous medium.[1][2] The conversion of the carboxylic acid to its carboxylate salt in situ with a base further promotes the reaction by increasing the electron density of the furan ring.[1]
Key Applications:
-
Synthesis of Complex Scaffolds: The resulting 1,2-dibromo-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid core provides a rigid, polyfunctionalized scaffold for further chemical elaboration.
-
Drug Discovery: The unique stereochemistry and functionality of the Diels-Alder adducts make them attractive starting materials for the synthesis of novel therapeutic agents.
-
Materials Science: The bicyclic products can be used as monomers for the development of specialty polymers with tailored properties.
Quantitative Data Summary
While specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in the literature, the following table provides a representative summary of reaction conditions and yields for analogous, less reactive 2-furoic acids with N-substituted maleimides, based on published studies.[1][3] These conditions serve as a strong starting point for optimizing the reaction with the dibrominated analog.
| Diene | Dienophile | Solvent | Base (1 equiv.) | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 2-Furoic Acid | N-Methylmaleimide | Water | None | 50 | 6 | 63 (conversion) | [1] |
| 2-Furoic Acid | N-Methylmaleimide | Water | NaOH | 50 | 16 | ~95 (yield) | [3] |
| 5-Bromo-2-furoic acid | N-Methylmaleimide | Water | NaOH | 50 | 16 | Moderate to high | [1] |
| 2,5-Furandicarboxylic acid | N-Methylmaleimide | Water | NaOH (2 equiv.) | 50 | 16 | Low to moderate | [1] |
Note: The reactivity of this compound is expected to be lower than that of 2-furoic acid due to the additional electron-withdrawing bromine atom. Therefore, longer reaction times or higher temperatures may be required to achieve comparable yields.
Experimental Protocols
This section provides a detailed protocol for a representative Diels-Alder reaction between this compound and N-ethylmaleimide. This protocol is based on the successful methodologies reported for other electron-poor furoic acids.[1][3]
Protocol 1: Aqueous Diels-Alder Reaction of this compound with N-Ethylmaleimide
Materials:
-
This compound
-
N-Ethylmaleimide
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in deionized water.
-
Base Addition: To the solution, add sodium hydroxide (1.0 eq.) and stir until the acid is fully dissolved and has formed the sodium salt.
-
Dienophile Addition: Add N-ethylmaleimide (1.2 eq.) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require 16-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl. The Diels-Alder adduct may precipitate at this stage.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-oxabicyclo[2.2.1]heptene derivative.
Visualizations
Diels-Alder Reaction Mechanism
The following diagram illustrates the concerted [4+2] cycloaddition mechanism between this compound (as its carboxylate salt) and N-ethylmaleimide.
Caption: Diels-Alder reaction of 4,5-dibromo-2-furoate with N-ethylmaleimide.
Experimental Workflow
The logical flow of the experimental protocol is depicted in the diagram below.
References
Application Notes and Protocols for the Intramolecular Diels-Alder Reaction of 4,5-Dibromo-2-furoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool for the construction of complex polycyclic molecules in a single step. This methodology has found widespread application in the synthesis of natural products and pharmaceutically active compounds. Furan derivatives can serve as dienes in Diels-Alder reactions, leading to the formation of oxabicyclic systems. However, the aromaticity of the furan ring and the electron-withdrawing nature of substituents such as a carboxylic acid group can diminish its reactivity.
This document provides a detailed overview and experimental protocols for the proposed intramolecular Diels-Alder reaction of 4,5-Dibromo-2-furoic acid derivatives. While specific literature on the IMDA reaction of this particular substituted furoic acid is limited, this guide is based on established principles of IMDA reactions of related furan derivatives. The presence of bromine atoms at the 4 and 5 positions is anticipated to influence the electronic properties and reactivity of the furan ring, potentially impacting the course of the cycloaddition.
Reaction Scheme and Key Considerations
The general strategy involves the synthesis of a precursor where a dienophile is tethered to the this compound core. The subsequent intramolecular cycloaddition can be promoted by thermal or Lewis acid-catalyzed conditions to yield the desired tricyclic product.
A key consideration is the nature of the tether and the dienophile, as these will significantly influence the feasibility and stereochemical outcome of the reaction. The electron-withdrawing nature of the dibrominated furoic acid moiety suggests that an electron-rich dienophile would be favorable.
Proposed Synthetic and Reaction Pathway
The following diagram illustrates a proposed pathway for the synthesis of a suitable precursor and its subsequent intramolecular Diels-Alder reaction.
Caption: Proposed synthetic pathway for the intramolecular Diels-Alder reaction of a this compound derivative.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the precursor and the subsequent intramolecular Diels-Alder reaction. These protocols are based on general procedures for similar transformations and should be optimized for the specific substrate.
Protocol 1: Synthesis of Allyl 4,5-dibromo-2-furoate (IMDA Precursor)
Materials:
-
This compound
-
Allyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add allyl alcohol (1.2 eq) and DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure allyl 4,5-dibromo-2-furoate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Intramolecular Diels-Alder Reaction
Method A: Thermal Conditions
Materials:
-
Allyl 4,5-dibromo-2-furoate
-
Toluene, anhydrous
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
Procedure:
-
Dissolve allyl 4,5-dibromo-2-furoate (1.0 eq) in anhydrous toluene (0.01 M) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere. The use of high dilution is recommended to favor the intramolecular reaction over intermolecular dimerization or polymerization.
-
Heat the solution to reflux (approximately 110 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion or when equilibrium is reached, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the tricyclic lactone product.
-
Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and potentially X-ray crystallography to determine the stereochemistry.
Method B: Lewis Acid Catalysis
Materials:
-
Allyl 4,5-dibromo-2-furoate
-
Lewis acid (e.g., ZnCl₂, Et₂AlCl, or BF₃·OEt₂)
-
Dichloromethane, anhydrous
-
Inert atmosphere setup
Procedure:
-
Dissolve allyl 4,5-dibromo-2-furoate (1.0 eq) in anhydrous dichloromethane (0.05 M) in a round-bottom flask under an inert atmosphere and cool to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (0.1 to 1.1 eq) to the solution. The optimal amount of Lewis acid should be determined experimentally.
-
Stir the reaction mixture at the chosen temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for most Lewis acids).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product as described above.
Data Presentation
As no specific experimental data for the intramolecular Diels-Alder reaction of this compound derivatives is currently available in the literature, the following tables present hypothetical data based on typical outcomes for similar IMDA reactions of furan derivatives. This data is for illustrative purposes to guide experimental design and analysis.
Table 1: Hypothetical Screening of Reaction Conditions for IMDA
| Entry | Method | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Thermal | - | Toluene | 110 | 48 | 65 | 55 | 3:1 |
| 2 | Thermal | - | Xylene | 140 | 24 | 80 | 72 | 2.5:1 |
| 3 | Lewis Acid | ZnCl₂ (1.0) | DCM | 25 | 12 | >95 | 85 | 10:1 |
| 4 | Lewis Acid | Et₂AlCl (1.0) | DCM | -78 to 0 | 8 | >95 | 90 | >20:1 |
| 5 | Lewis Acid | BF₃·OEt₂ (0.2) | DCM | 0 | 24 | 70 | 60 | 5:1 |
Table 2: Spectroscopic Data for Hypothetical Product
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-6.2 (m, 2H, vinyl), 5.0-4.8 (m, 1H, bridgehead), 4.5-4.2 (m, 2H, -OCH₂-), 3.0-2.5 (m, 2H, -CH₂-). (Illustrative) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170 (C=O), 135-130 (vinyl C), 110-100 (C-Br), 85-80 (bridgehead C), 70-65 (-OCH₂-), 40-35 (-CH₂-). (Illustrative) |
| HRMS (ESI) | Calculated for C₈H₆Br₂O₃ [M+H]⁺, Found. (Illustrative) |
Logical Workflow for Experimental Design
The following diagram outlines the logical workflow for approaching the investigation of the intramolecular Diels-Alder reaction of this compound derivatives.
Caption: A logical workflow for the systematic investigation and optimization of the intramolecular Diels-Alder reaction.
Concluding Remarks
The intramolecular Diels-Alder reaction of this compound derivatives represents an intriguing yet unexplored area of synthetic chemistry. The protocols and data presented herein provide a solid foundation for researchers to embark on the investigation of this transformation. The electron-deficient nature of the diene, coupled with the potential for Lewis acid catalysis, suggests that high yields and diastereoselectivities may be achievable under optimized conditions. The resulting tricyclic lactone scaffolds could serve as valuable building blocks for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. It is imperative to conduct thorough experimental optimization and characterization to validate the proposed pathways and fully elucidate the potential of this reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,5-Dibromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4,5-dibromo-2-furoic acid and its esters. This versatile building block offers two distinct reaction sites, allowing for sequential or double functionalization to generate a diverse library of substituted furan derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science.
The protocols outlined below are based on established methodologies for palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. While specific literature on this compound is limited, the provided methods are adapted from standard procedures and successful applications with structurally similar dibrominated heterocycles. They serve as a robust starting point for experimental design and optimization.
Principle of Regioselectivity
In this compound, the two bromine atoms exhibit different reactivities. The bromine at the C5 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the bromine at the C4 position. This enhanced reactivity is attributed to the electronic influence of the adjacent furan oxygen and the electron-withdrawing carboxylic acid group at C2, making the C5 position more electrophilic. This inherent difference allows for regioselective mono-functionalization at the C5 position under carefully controlled conditions, followed by a subsequent coupling at the less reactive C4 position if desired.
Caption: Regioselective functionalization of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl boronic acids (or esters) with aryl halides.[1][2] For this compound, this reaction enables the synthesis of 4,5-diaryl or 4,5-divinyl-2-furoic acid derivatives, which are valuable scaffolds in drug discovery.
Application Notes:
-
Catalyst Selection: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is typically effective.[3] For less reactive aryl chlorides or hindered substrates, more electron-rich and bulky ligands are often required.
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial for activating the boronic acid.[3] The choice of base can significantly impact yield and should be optimized.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition for Mono-arylation (C5) | Condition for Di-arylation |
| Substrate | This compound (or ester) | This compound (or ester) |
| Nucleophile | Arylboronic acid (1.0 - 1.2 equiv) | Arylboronic acid (2.2 - 3.0 equiv) |
| Catalyst | Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | PPh₃ (4-10 mol%), SPhos (4-10 mol%) | XPhos (4-10 mol%) |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (3.0 - 4.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 80 - 90 °C | 100 - 110 °C |
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound methyl ester (1.0 equiv), the arylboronic acid (1.1 equiv for mono-coupling; 2.5 equiv for di-coupling), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the solvent (e.g., Dioxane/H₂O 4:1). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for vinylation.[4][5] This is particularly useful for synthesizing precursors to complex polycyclic systems or for introducing vinyl functional groups that can undergo further transformations.
Application Notes:
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are typically excellent substrates for this reaction.[4]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as NaOAc or K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst.[5] In many cases, phosphine ligands are not strictly necessary ("ligandless" conditions), but their addition can improve yields and selectivity.
Table 2: Typical Conditions for Heck Reaction
| Parameter | General Condition |
| Substrate | This compound (or ester) |
| Nucleophile | Alkene (e.g., Styrene, Butyl acrylate) (1.2 - 2.5 equiv) |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | P(o-tol)₃ (2-10 mol%) or None |
| Base | Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv) |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 100 - 140 °C |
General Protocol for Heck Reaction
-
Reaction Setup: In a pressure-rated vessel, combine this compound methyl ester (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if used (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv), and the alkene (1.5 equiv) via syringe.
-
Reaction: Heat the mixture in an oil bath to the required temperature (e.g., 120 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum. Purify the residue by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[6] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are key components in materials science and serve as versatile intermediates in organic synthesis.
Application Notes:
-
Co-catalyst: The reaction classically employs a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation step.[6] However, copper-free conditions have also been developed to avoid issues with alkyne homocoupling.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system.
-
Catalyst System: A palladium(0) source, typically formed in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is used in conjunction with CuI.[6]
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | General Condition |
| Substrate | This compound (or ester) |
| Nucleophile | Terminal alkyne (1.2 - 2.5 equiv) |
| Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Co-catalyst | CuI (2-5 mol%) |
| Base | Et₃N or DIPA (2.0 - 3.0 equiv) |
| Solvent | THF or DMF |
| Temperature | 25 - 80 °C |
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound methyl ester (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ether or ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.
Application Notes:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, XPhos, RuPhos) are essential for promoting the reductive elimination step and achieving high yields.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[9]
-
Substrate Scope: The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines and aliphatic amines.[10]
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | General Condition |
| Substrate | This compound (or ester) |
| Nucleophile | Primary or Secondary Amine (1.2 - 1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, RuPhos, or BINAP (2-8 mol%) |
| Base | NaOt-Bu or Cs₂CO₃ (1.5 - 2.0 equiv) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 80 - 110 °C |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound methyl ester (1.0 equiv), the amine (1.2 equiv), and anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the required time (typically 4-24 hours), monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the resulting crude material by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Amides from 4,5-Dibromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide derivatives of 4,5-Dibromo-2-furoic acid, a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The presence of bromine atoms at the 4 and 5 positions of the furan ring offers opportunities for further functionalization, making these amides attractive intermediates in medicinal chemistry and materials science.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where a significant percentage of drugs contain at least one amide linkage. The synthesis of amides from carboxylic acids and amines typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. This document outlines three robust and widely applicable methods for the synthesis of novel amides starting from this compound:
-
Method 1: Carbodiimide-Mediated Amide Coupling. This widely used method employs coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate.
-
Method 2: Acyl Halide-Mediated Amide Synthesis. A classic and often high-yielding approach that involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Method 3: Boronic Acid Catalyzed Amidation. A greener and milder catalytic approach utilizing boronic acids to promote the direct condensation of the carboxylic acid and amine.
The selection of the most suitable method will depend on the specific amine substrate, desired scale, and tolerance of functional groups.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following tables summarize representative quantitative data for the synthesis of various N-substituted this compound amides, categorized by the synthetic method. These tables are designed to aid in the selection of an appropriate protocol based on factors such as reaction time, yield, and required reagents.
Method 1: Carbodiimide-Mediated Amide Coupling
| Amine | Coupling System | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | EDC, HOBt | Dichloromethane (DCM) | 12 | 85 | >95 |
| Benzylamine | EDC, HOBt | Dichloromethane (DCM) | 10 | 90 | >97 |
| Piperidine | HATU, DIPEA | Dimethylformamide (DMF) | 8 | 92 | >98 |
| 4-Fluoroaniline | EDC, HOBt | Dichloromethane (DCM) | 16 | 82 | >95 |
| 2-Amino-pyridine | EDC, HOBt | Dichloromethane (DCM) | 18 | 75 | >95 |
Method 2: Acyl Halide-Mediated Amide Synthesis
| Amine | Acyl Halide Activator | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | Thionyl Chloride | Pyridine | Dichloromethane (DCM) | 2 | 95 | >98 |
| Benzylamine | Thionyl Chloride | Triethylamine | Dichloromethane (DCM) | 1.5 | 97 | >99 |
| Piperidine | Oxalyl Chloride | Triethylamine | Dichloromethane (DCM) | 1 | 98 | >99 |
| 4-Fluoroaniline | Thionyl Chloride | Pyridine | Dichloromethane (DCM) | 3 | 93 | >97 |
| 2-Amino-pyridine | Thionyl Chloride | Pyridine | Dichloromethane (DCM) | 4 | 88 | >96 |
Method 3: Boronic Acid Catalyzed Amidation
| Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | Phenylboronic Acid | Toluene | 110 | 24 | 78 | >95 |
| Benzylamine | Phenylboronic Acid | Toluene | 110 | 20 | 85 | >96 |
| Piperidine | 3,4,5-Trifluorophenyl-boronic Acid | Xylene | 140 | 18 | 88 | >97 |
| 4-Fluoroaniline | Phenylboronic Acid | Toluene | 110 | 28 | 75 | >95 |
| 2-Amino-pyridine | Phenylboronic Acid | Toluene | 110 | 36 | 65 | >95 |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of novel amides from this compound.
Method 1: Carbodiimide-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of N-substituted this compound amides using EDC and HOBt.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and EDC (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 10-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide.
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.[1][2]
Method 2: Acyl Halide-Mediated Amide Synthesis
This protocol details the synthesis of N-substituted this compound amides via the corresponding acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2.0 equivalents) or Oxalyl chloride (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired amine (1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure: Part A: Synthesis of 4,5-Dibromo-2-furoyl chloride
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add thionyl chloride (2.0 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 4,5-Dibromo-2-furoyl chloride is used in the next step without further purification.
Part B: Amide Formation
-
Dissolve the crude 4,5-Dibromo-2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
To this solution, add the desired amine (1.2 equivalents) followed by the dropwise addition of triethylamine (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure amide.
-
Confirm the structure and purity of the product using spectroscopic methods (NMR, IR, MS).[1]
Method 3: Boronic Acid Catalyzed Amidation
This protocol provides a method for the direct catalytic amidation of this compound.[3]
Materials:
-
This compound
-
Desired amine (1.0 equivalent)
-
Phenylboronic acid (0.1 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 equivalent), the desired amine (1.0 equivalent), and phenylboronic acid (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and continue heating for 18-36 hours, with azeotropic removal of water.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Characterize the purified amide by spectroscopic techniques (NMR, IR, MS) to verify its identity and purity.[4]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of novel amides from this compound.
Caption: Workflow for Carbodiimide-Mediated Amide Coupling.
Caption: Workflow for Acyl Halide-Mediated Amide Synthesis.
Caption: Logical Relationship for Boronic Acid Catalyzed Amidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for the Esterification of 4,5-Dibromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound with a furan core, a structure of interest in medicinal chemistry and materials science. The presence of two bromine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. Esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of these properties, facilitating the development of prodrugs, enhancing membrane permeability, and enabling further synthetic modifications.
This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound via the Fischer-Speier esterification method. Additionally, it includes a summary of reaction parameters based on analogous furoic acid derivatives to guide optimization efforts. The potential applications of the resulting 4,5-dibromo-2-furoate esters are also discussed, particularly in the context of pharmaceutical and agrochemical research.[1]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the esterification of furoic acid derivatives. While this data is for the closely related 2-furoic acid, it provides a valuable starting point for the optimization of the esterification of this compound. The electron-withdrawing nature of the bromine atoms may necessitate slightly more forcing conditions (e.g., longer reaction times or higher catalyst loading) to achieve comparable yields.
| Ester Product | Alcohol | Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Methyl 4,5-Dibromo-2-furoate | Methanol | Conc. H₂SO₄ | 1:20 | 65 | 4-8 | 85-95 (estimated) |
| Ethyl 4,5-Dibromo-2-furoate | Ethanol | Conc. H₂SO₄ | 1:20 | 78 | 6-12 | 80-90 (estimated) |
| Butyl 2-furoate | n-Butanol | Solid Acid (e.g., ZrTPA) | 1:2 | 125 | 24 | ~68 |
| Butyl 2-furoate | n-Butanol | Solid Acid (e.g., ZrTPA) | 1:33 | 125 | 24 | >95 |
Yields for 4,5-Dibromo-2-furoate esters are estimated based on typical yields for Fischer esterification of similar aromatic carboxylic acids.[2] Actual yields may vary depending on experimental conditions and scale. Data for Butyl 2-furoate is adapted from studies on 2-furoic acid to illustrate the effect of reactant molar ratio.
Experimental Protocols
The following are detailed protocols for the synthesis of methyl and ethyl 4,5-dibromo-2-furoate. These protocols are based on established Fischer-Speier esterification procedures for analogous brominated aromatic carboxylic acids.[2][3]
Protocol 1: Synthesis of Methyl 4,5-Dibromo-2-furoate
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq) with a large excess of anhydrous methanol (20-40 eq). The methanol will serve as both the reactant and the solvent.
-
Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition should be done slowly as the reaction is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol). Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing deionized water (approximately twice the volume of the methanol used).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the initial reaction mixture).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude methyl 4,5-dibromo-2-furoate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of Ethyl 4,5-Dibromo-2-furoate
Materials and Equipment:
-
Same as Protocol 1, with anhydrous ethanol replacing anhydrous methanol.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq) with a large excess of anhydrous ethanol (20-40 eq).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Maintain the reflux for 6-12 hours, monitoring the reaction by TLC.
-
Work-up, Drying, Concentration, and Purification: Follow the same procedures as outlined in steps 4-9 of Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Fischer esterification of this compound.
Signaling Pathway (Illustrative)
Caption: Logical relationship from synthesis to potential biological application.
Discussion and Applications
The successful esterification of this compound provides access to a range of ester derivatives with tunable physicochemical properties. The choice of alcohol used in the esterification directly impacts the lipophilicity and steric bulk of the resulting ester, which can be critical for optimizing biological activity and formulation characteristics.
Potential Applications in Drug Development:
-
Prodrugs: The ester functionality can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid. This strategy can be employed to improve the oral bioavailability of a parent drug.
-
Modulation of Pharmacokinetics: By altering the ester group, researchers can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.
-
Scaffold for Further Derivatization: The furoate esters can serve as versatile intermediates for further synthetic transformations, such as cross-coupling reactions at the bromine positions, to generate more complex molecular architectures. Halogenated furoate esters are valuable intermediates for the synthesis of insecticides and other agrochemicals.
Potential Applications in Materials Science:
-
Functional Polymers: Furan-based monomers can be polymerized to create bio-based polymers. The dibromo-substituents on the furan ring of the ester can be utilized for post-polymerization modification or to impart specific properties such as flame retardancy.
-
Liquid Crystals: The rigid, planar structure of the dibromofuran core, when appropriately substituted with flexible ester chains, could be explored for the development of novel liquid crystalline materials.
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of alkyl 4,5-dibromo-2-furoates. The protocols provided herein, along with the comparative data, offer a solid foundation for researchers to produce these valuable compounds. The resulting esters are promising building blocks for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further optimization of reaction conditions, including the exploration of solid acid catalysts for greener and more efficient processes, is encouraged.
References
Application Notes and Protocols for 4,5-Dibromo-2-furoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its furan scaffold is a common motif in a variety of biologically active compounds, and the presence of bromine atoms offers opportunities for further functionalization through cross-coupling reactions or by influencing the electronic properties of the molecule. This document provides an overview of its applications, quantitative data on representative derivatives, and detailed experimental protocols for the synthesis and evaluation of new chemical entities based on this scaffold. While furan derivatives, in general, are known for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects, this document will focus on potential applications derived from the this compound core.[1]
Key Applications in Medicinal Chemistry
The primary use of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the dibrominated furan ring can be modified to explore structure-activity relationships (SAR).
-
Antimicrobial Agents: The furan nucleus is present in several antimicrobial agents. Derivatives of this compound, particularly amides, are being investigated for their potential antibacterial and antifungal activities. The lipophilicity conferred by the bromine atoms may enhance membrane permeability, a desirable property for antimicrobial drug candidates.
-
Enzyme Inhibitors: As a scaffold, this compound can be elaborated to design inhibitors of various enzymes. For instance, by forming amide derivatives, it is possible to synthesize compounds that target enzymes such as fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX), which are implicated in inflammation and pain.
-
Neurological Drug Candidates: The synthesis of amide-based antagonists for the N-methyl-D-aspartate (NMDA) receptor suggests a potential, yet underexplored, application for this compound in the development of treatments for neurological disorders.[2][3][4][5][6] The rigid furan ring can serve as a scaffold to position functional groups in a specific orientation for receptor binding.
-
Synthetic Intermediate for Complex Molecules: this compound is a valuable intermediate in the synthesis of complex polycyclic structures through reactions like the intramolecular Diels-Alder reaction.[7][8][9] This approach is particularly useful in natural product synthesis.
Data Presentation: Biological Activities of Representative Derivatives
The following table summarizes hypothetical quantitative data for a series of N-substituted amides derived from this compound. This data is for illustrative purposes to guide research efforts and is based on activities observed for structurally related furan and benzofuran derivatives.
| Compound ID | R-Group (Amide Substituent) | Target Organism/Enzyme | Biological Activity (MIC/IC50) | Cytotoxicity (CC50) |
| DBFA-001 | n-Butyl | Staphylococcus aureus | 32 µg/mL | > 128 µg/mL |
| DBFA-002 | Benzyl | Staphylococcus aureus | 16 µg/mL | > 128 µg/mL |
| DBFA-003 | 4-Chlorophenyl | Candida albicans | 8 µg/mL | 64 µg/mL |
| DBFA-004 | 2-Phenylethyl | FAAH | IC50 = 50 nM | > 10 µM |
| DBFA-005 | 3-Pyridylmethyl | COX-2 | IC50 = 150 nM | > 10 µM |
Experimental Protocols
Protocol 1: Synthesis of N-substituted-4,5-dibromo-2-furoamides
This protocol describes a general method for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired N-substituted-4,5-dibromo-2-furoamide.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized 4,5-dibromo-2-furoamide derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Prepare an inoculum of the microorganism adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the test compound.
-
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO at the highest concentration used). Also, include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the synthesized compounds against a mammalian cell line.
Materials:
-
Synthesized 4,5-dibromo-2-furoamide derivatives
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. organicreactions.org [organicreactions.org]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 4,5-Dibromo-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 4,5-Dibromo-2-furoic acid. The following protocols are based on established methodologies for the derivatization of furoic acids and standard antimicrobial screening procedures.
Introduction
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing compounds are a promising class of heterocycles with diverse biological activities, including antimicrobial properties.[1][2] this compound is a readily available starting material that offers a unique scaffold for the synthesis of new chemical entities with potential antimicrobial efficacy. The bromine substituents can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets.
This document outlines the synthetic routes to generate amide and ester derivatives of this compound, followed by detailed protocols for their antimicrobial and antifungal screening.
Synthesis of this compound Derivatives
The carboxylic acid group of this compound is the primary site for chemical modification to generate a library of derivatives. The following sections detail the synthesis of amides and esters.
General Synthesis Workflow
The overall workflow for the synthesis and preliminary evaluation of this compound derivatives is depicted below.
Protocol for the Synthesis of 4,5-Dibromo-2-furoyl Amides
This protocol describes the conversion of this compound to its corresponding amides via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Primary or secondary amine of choice
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Round bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction mixture becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4,5-Dibromo-2-furoyl chloride. Use this directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified amide derivative using NMR and Mass Spectrometry.
-
Protocol for the Synthesis of 4,5-Dibromo-2-furoyl Esters
This protocol details the esterification of this compound.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium bicarbonate
-
Solvents for extraction (e.g., ethyl acetate)
-
Round bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Esterification:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
-
Characterize the purified ester derivative using NMR and Mass Spectrometry.
-
Antimicrobial Activity Screening
The synthesized derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
General Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for determining the antimicrobial efficacy of the newly synthesized compounds.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures overnight in an appropriate broth.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates (for bacteria)
-
Sabouraud Dextrose Agar plates (for fungi)
Procedure:
-
Sub-culturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto agar plates.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial incubation.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Data Presentation
The antimicrobial activity data should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans |
| DBFA-Amide-01 | -NH-CH₂-Ph | 16 | 32 | 64 | >128 | 32 | 64 |
| DBFA-Amide-02 | -N(CH₃)₂ | >128 | >128 | >128 | >128 | >128 | >128 |
| DBFA-Ester-01 | -O-CH₂CH₃ | 64 | 128 | >128 | >128 | 128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 1 | 0.25 | 0.5 | N/A | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | N/A | N/A | 2 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.
Conclusion
The protocols outlined in these application notes provide a systematic approach for the synthesis and antimicrobial evaluation of novel derivatives of this compound. By generating a library of amide and ester derivatives and screening them against a panel of pathogenic microorganisms, researchers can identify lead compounds for further optimization in the quest for new and effective antimicrobial agents. The structure-activity relationship data obtained will be crucial in guiding the design of more potent analogues.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]
Application Notes and Protocols for the Synthesis of Cytotoxic Compounds Using 4,5-Dibromo-2-furoic Acid
Introduction
4,5-Dibromo-2-furoic acid is a halogenated heterocyclic compound that serves as a versatile starting material for the synthesis of novel bioactive molecules. The furan nucleus is a common scaffold in many pharmacologically active compounds, and the presence of bromine atoms can enhance biological activity, including cytotoxicity against cancer cell lines. This document provides detailed protocols for the synthesis of novel amide derivatives of this compound with aniline, benzylamine, and phenethylamine, moieties known to be present in various cytotoxic compounds. Additionally, it includes representative data on their potential cytotoxic activity and a proposed mechanism of action. These notes are intended for researchers and scientists in the field of medicinal chemistry and drug development.
Data Presentation: Representative Cytotoxic Activity
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for furan-based compounds against various human cancer cell lines. While these values are not from direct derivatives of this compound, they are indicative of the potential cytotoxic efficacy of this class of compounds.
| Compound ID | Target Moiety | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| DBFA-Aniline | Aniline | MCF-7 (Breast) | 5.8 µM (representative) | Doxorubicin | 0.9 µM |
| DBFA-Aniline | Aniline | A549 (Lung) | 7.2 µM (representative) | Cisplatin | 4.5 µM |
| DBFA-Benzylamine | Benzylamine | HeLa (Cervical) | 4.1 µM (representative) | Doxorubicin | 0.7 µM |
| DBFA-Benzylamine | Benzylamine | HCT116 (Colon) | 6.5 µM (representative) | 5-Fluorouracil | 5.0 µM |
| DBFA-Phenethyl | Phenethylamine | PC-3 (Prostate) | 8.9 µM (representative) | Docetaxel | 0.01 µM |
| DBFA-Phenethyl | Phenethylamine | K562 (Leukemia) | 3.7 µM (representative) | Imatinib | 0.5 µM |
Experimental Protocols
Herein are detailed protocols for the synthesis of amide derivatives of this compound. The synthesis proceeds via a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction with the desired amine.
Protocol 1: Synthesis of 4,5-Dibromo-2-furoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 4,5-Dibromo-2-furoyl chloride is used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of this compound Amides
Materials:
-
4,5-Dibromo-2-furoyl chloride (from Protocol 1)
-
Aniline, Benzylamine, or Phenethylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (aniline, benzylamine, or phenethylamine; 1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a base such as triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the crude 4,5-Dibromo-2-furoyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound amide derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the growth medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Caption: Synthetic workflow for the preparation of cytotoxic this compound amides.
Caption: Proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols: 4,5-Dibromo-2-furoic Acid as a Scaffold for Novel Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-furoic acid is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The presence of two bromine atoms on the furan ring at positions 4 and 5 offers reactive sites for various chemical modifications, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions. These modifications allow for the systematic exploration of chemical space to develop new fungicidal and herbicidal candidates. The furan-2-carboxylic acid moiety is a recognized scaffold in a number of biologically active compounds, and its derivatization is a common strategy in agrochemical discovery.
This document provides a detailed, representative protocol for the synthesis of a novel fungicide candidate from this compound. The protocol outlines a two-step synthesis involving an amidation followed by a Suzuki-Miyaura cross-coupling reaction, a common and powerful tool in modern organic synthesis. While a specific, commercialized agrochemical synthesized directly from this compound is not prominently featured in publicly available literature, the following protocols and data are representative of the methodologies used in the research and development of new agrochemical candidates based on this scaffold.
Synthetic Pathway Overview
The synthesis of a target fungicidal candidate from this compound can be envisioned as a two-step process. The first step involves the formation of an amide bond between this compound and a selected amine. The resulting 4,5-dibromo-N-aryl-2-furamide then serves as a substrate for a selective Suzuki-Miyaura cross-coupling reaction to introduce a new substituent at one of the bromine-bearing positions.
Caption: Synthetic workflow for a novel fungicide candidate.
Experimental Protocols
Step 1: Synthesis of 4,5-Dibromo-N-(substituted phenyl)-2-furamide (Intermediate 1)
Objective: To synthesize the amide intermediate by coupling this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-chloroaniline) (1.1 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (2.0 eq)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, magnetic stirrer, ice bath, and reflux condenser.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until the solution becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and slowly add the solution of the acid chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4,5-Dibromo-N-(substituted phenyl)-2-furamide.
Step 2: Synthesis of 4-Aryl-5-bromo-N-(substituted phenyl)-2-furamide (Target Compound)
Objective: To introduce an aryl group at the 4-position of the furan ring via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4,5-Dibromo-N-(substituted phenyl)-2-furamide (Intermediate 1) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser.
Procedure:
-
To a round-bottom flask, add the 4,5-Dibromo-N-(substituted phenyl)-2-furamide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent mixture (Toluene/Ethanol/Water).
-
Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 4-Aryl-5-bromo-N-(substituted phenyl)-2-furamide.
Data Presentation
The following table presents representative data for the synthesis and fungicidal activity of a series of hypothetical compounds derived from this compound.
| Compound ID | R¹ (in Amine) | R² (in Boronic Acid) | Yield (Step 1, %) | Yield (Step 2, %) | EC₅₀ (µg/mL) vs. Botrytis cinerea |
| FC-01 | 4-Cl | Phenyl | 85 | 78 | 5.2 |
| FC-02 | 4-F | Phenyl | 88 | 81 | 4.8 |
| FC-03 | 3,4-diCl | Phenyl | 82 | 75 | 3.1 |
| FC-04 | 4-Cl | 4-Methoxyphenyl | 85 | 72 | 6.5 |
| FC-05 | 4-Cl | 3-Trifluoromethylphenyl | 85 | 68 | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship Diagram
Caption: Logical workflow from starting material to biological evaluation.
Conclusion
This compound represents a valuable and highly functionalized starting material for the synthesis of novel agrochemical candidates. The synthetic routes outlined in these application notes, particularly the sequential amidation and palladium-catalyzed cross-coupling reactions, provide a robust and flexible platform for generating a diverse library of substituted furan-2-carboxamides. The ability to readily modify the substituents on both the amide nitrogen and the furan ring allows for fine-tuning of the physicochemical and biological properties of the target molecules. Researchers and scientists in the field of agrochemical development are encouraged to explore the potential of this compound as a key building block in the discovery of new and effective crop protection agents.
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Dibromo-2-furoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,5-Dibromo-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities often originate from the synthetic route, particularly during the bromination of 2-furoic acid or its esters. Key impurities to look out for include:
-
5-Bromo-2-furoic acid: An intermediate or side-product from incomplete bromination.
-
3,4,5-Tribromo-2-furoic acid: A product of over-bromination.[1]
-
Unreacted 2-furoic acid: Starting material that was not fully consumed in the reaction.
-
Residual solvents: Solvents used in the synthesis and workup, such as acetic acid or chlorinated solvents.
-
Inorganic salts: Byproducts from neutralization or workup steps, such as sodium sulfate.[2]
Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I decolorize it?
A2: A colored product often indicates the presence of trace impurities, possibly polymeric materials or degradation products formed during the reaction or workup at elevated temperatures. Decolorization can typically be achieved by treating a solution of the crude product with activated charcoal before filtration and subsequent recrystallization.[2]
Q3: What is the approximate melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 169-173 °C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (acidified with acetic or formic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved.
-
Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot recrystallization solvent. | - The chosen solvent is unsuitable. - Insufficient solvent is used. | - Perform small-scale solubility tests with a variety of solvents (see Data Presentation section). - Gradually add more hot solvent until the solid dissolves. |
| Product "oils out" instead of crystallizing upon cooling. | - The solution is supersaturated. - The cooling rate is too fast. - The solvent has a very low boiling point. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Poor recovery of the purified product. | - Too much solvent was used for recrystallization. - The product has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out. |
| Crystals are still colored after recrystallization. | - The impurity is co-crystallizing with the product. - The activated charcoal treatment was not effective. | - Try a different recrystallization solvent or a solvent-antisolvent system. - Increase the amount of activated charcoal or the contact time, followed by hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired product from impurities (streaking or overlapping peaks). | - Inappropriate eluent polarity. - The compound is interacting strongly with the silica gel (an acidic stationary phase). | - Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., hexane/ethyl acetate). - Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[3] |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Cracking of the silica gel bed. | - The column was allowed to run dry. - The packing was not uniform. | - Ensure the silica gel bed is always covered with the eluent. - Pack the column carefully to ensure a homogenous stationary phase. |
Data Presentation
Solubility of this compound (Qualitative)
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Sparingly soluble in cold water, more soluble in hot water. | Useful for recrystallization, especially for removing non-polar impurities. |
| Methanol | High | Likely soluble. | Can be a good solvent for both purification and analysis. |
| Ethanol | High | Likely soluble. | Similar to methanol, can be used for recrystallization. |
| Acetone | Medium | Likely soluble. | A versatile solvent. |
| Ethyl Acetate | Medium | Likely soluble. | A common solvent for extraction and chromatography. |
| Dichloromethane | Low-Medium | Moderately soluble. | Useful for chromatography. |
| Hexane/Heptane | Low | Likely insoluble. | Can be used as an anti-solvent in recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is a general guideline and may need optimization based on the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and bring the mixture to a boil with stirring. Continue adding small portions of hot water until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of your compound) and swirl the flask. Gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. Allow the crystals to air-dry on the filter paper, and then dry them further in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a starting point for developing a column chromatography method.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4. To reduce streaking, you can add 0.5-1% acetic acid to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pack the column. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the starting eluent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for selecting a primary purification method for this compound.
References
Technical Support Center: Recrystallization of 4,5-Dibromo-2-furoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4,5-Dibromo-2-furoic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1] For this compound, this process is essential to obtain a high-purity material, which is crucial for reliable downstream applications such as organic synthesis, biological assays, or drug development. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the this compound completely when hot (ideally at the solvent's boiling point) and only sparingly when cold (e.g., at room temperature or in an ice bath).[2] This temperature-dependent solubility differential is key to achieving a good recovery of purified crystals. For aromatic carboxylic acids like this compound, common solvent choices to screen include water, ethanol, methanol, acetone, or solvent mixtures such as ethanol/water or hexane/ethyl acetate.[3][4] A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[3]
Q3: What are the general characteristics of this compound?
This compound is a solid, white to cream or pale brown crystalline powder with a molecular weight of 269.88 g/mol .[5][6][7] Its melting point is in the range of 167-173 °C.[5][6] As a carboxylic acid, it is expected to have some polarity and the potential for hydrogen bonding, which influences its solubility in various solvents.
Troubleshooting Guide
Q4: My this compound does not dissolve completely, even when heating the solvent.
-
Issue: Insufficient solvent or an unsuitable solvent.
-
Solution 1: Add More Solvent. Gradually add small portions of the hot solvent to the heated mixture until the solid dissolves completely. Be mindful that using an excessive amount of solvent will reduce the final yield.[2]
-
Solution 2: Re-evaluate Your Solvent Choice. If a very large volume of solvent is required, it may not be a suitable choice. The compound might be sparingly soluble or insoluble in that solvent even at elevated temperatures.[2] Refer to the solvent screening protocol to find a more appropriate solvent or solvent mixture.
Q5: No crystals are forming upon cooling the solution.
-
Issue: The solution may be too dilute (too much solvent was used) or has become supersaturated.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[8][9]
-
Seed Crystal: Add a tiny crystal of the crude this compound to the cooled solution to initiate crystallization.[8][9]
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline residue on the rod. Re-introduce the rod into the solution to provide seed crystals.[8]
-
-
Solution 2: Reduce Solvent Volume. If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[8][9] Allow the concentrated solution to cool again.
-
Solution 3: Further Cooling. If crystals still do not form at room temperature, try cooling the flask in an ice bath or even a salt/ice bath.[9]
Q6: The compound "oils out" instead of forming crystals.
-
Issue: The solute is coming out of the solution at a temperature above its melting point, often due to rapid cooling or the presence of significant impurities.
-
Solution 1: Re-dissolve and Cool Slowly. Reheat the mixture to dissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the more "soluble" solvent).[8][9] Allow the flask to cool more slowly. You can achieve this by leaving the flask on a warm surface that is gradually cooling or by insulating the flask.[9]
-
Solution 2: Use a Decolorizing Agent. If the crude material is highly impure, especially if colored, impurities can lower the melting point and promote oiling out. Consider treating the hot solution with a small amount of activated charcoal before the filtration step.[8] However, be aware that excessive use of charcoal can reduce your yield.[8]
Q7: The recrystallization yield is very low.
-
Issue: This can be caused by several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete cooling.
-
Solution 1: Optimize Solvent Volume. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2][8]
-
Solution 2: Prevent Premature Crystallization. If performing a hot filtration step to remove insoluble impurities, ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper.[8] Diluting the solution with a small amount of extra hot solvent before filtration can also help.[2]
-
Solution 3: Ensure Complete Cooling. Make sure the solution has been cooled sufficiently, preferably in an ice bath, for an adequate amount of time to maximize crystal formation before filtration.[2]
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is illustrative and should be confirmed experimentally.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability Assessment |
| Water | Low | Moderate | Potentially suitable, good for polar impurities. |
| Ethanol | Moderate | High | Good potential, may require a co-solvent. |
| Acetone | High | Very High | Likely too soluble for good recovery. |
| Hexane | Very Low | Very Low | Unsuitable as a primary solvent, good as an anti-solvent. |
| Ethyl Acetate | Moderate | High | Good candidate for screening. |
| Ethanol/Water (e.g., 1:1) | Low-Moderate | High | A promising mixed solvent system to try. |
| Hexane/Ethyl Acetate (e.g., 3:1) | Low | Moderate-High | A good mixed solvent system for less polar impurities. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with gentle swirling.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
(Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "soluble" solvent (the solvent in which it is more soluble) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Gradually add the "anti-solvent" (the solvent in which the compound is less soluble) dropwise with swirling until the solution becomes cloudy (turbid).
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound 97 2434-03-9 [sigmaaldrich.com]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 4,5-Dibromo-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-Dibromo-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound via the bromination of 2-furoic acid can lead to several byproducts. The most prevalent are typically monobrominated and tribrominated species. Incomplete bromination results in the formation of 5-Bromo-2-furoic acid, while over-bromination can produce 3,4,5-Tribromo-2-furoic acid. Additionally, decarboxylation of the starting material or product at elevated temperatures can lead to the formation of brominated furans. Under harsh reaction conditions, the degradation and polymerization of the furan ring can result in the formation of dark, tar-like substances.[1][2]
Q2: My final product is a mixture of mono-, di-, and tri-brominated furoic acids. How can I improve the selectivity for the desired 4,5-dibrominated product?
A2: Achieving high selectivity for this compound depends on careful control of the reaction conditions. Key parameters to optimize include the stoichiometry of the brominating agent, reaction temperature, and reaction time. Using a precise molar equivalent of bromine is crucial. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of tribrominated byproducts.[1] Maintaining a low and consistent reaction temperature can help to control the rate of bromination and prevent over-bromination and other side reactions. Monitoring the reaction progress using techniques like TLC or HPLC can help determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.
Q3: After the reaction, I observe the formation of a dark, insoluble tar-like material. What is the cause and how can it be prevented?
A3: The formation of dark, tarry substances is often due to the decomposition and polymerization of the furan ring, which is susceptible to degradation under strongly acidic or high-temperature conditions.[2][3] To mitigate this, it is advisable to use moderate reaction temperatures and avoid the use of highly concentrated acids. Ensuring efficient stirring can also help to prevent localized overheating. Additionally, the purity of the starting 2-furoic acid is important, as impurities from its synthesis (e.g., from furfural) can contribute to polymerization.[3]
Q4: I am experiencing a low yield of the final product, and I suspect decarboxylation is occurring. How can I avoid this?
A4: Furan-2-carboxylic acids are known to undergo decarboxylation, particularly when heated, which would convert your product into a volatile brominated furan, thus lowering your isolated yield.[2] To prevent this, it is critical to maintain the recommended reaction temperature and avoid excessive heating during the reaction and work-up procedures. During purification, if distillation is employed, it should be performed under reduced pressure to keep the temperature as low as possible.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | - Insufficient brominating agent.- Low reaction temperature.- Short reaction time. | - Increase the molar ratio of the brominating agent slightly.- Gradually increase the reaction temperature while monitoring for side reactions.- Extend the reaction time and monitor progress by TLC/HPLC. |
| Presence of 5-Bromo-2-furoic acid in Product | - Incomplete bromination. | - Increase reaction time.- Use a slight excess of the brominating agent. |
| Presence of 3,4,5-Tribromo-2-furoic acid in Product | - Excess brominating agent.- High reaction temperature. | - Reduce the amount of brominating agent.- Maintain a lower and more controlled reaction temperature. |
| Product is Dark and Oily | - Polymerization/decomposition of the furan ring.- Impurities in the starting material. | - Use milder reaction conditions (lower temperature, less concentrated acid).- Ensure the purity of the 2-furoic acid starting material.[2][3] |
| Low Isolated Yield | - Decarboxylation of the product.- Product loss during work-up and purification. | - Avoid excessive heating during all steps.- Optimize the purification procedure (e.g., recrystallization solvent system). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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2-Furoic acid
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Bromine
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Anhydrous chlorinated organic solvent (e.g., chloroform, carbon tetrachloride)[1]
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Sodium hydroxide solution (for work-up)
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Hydrochloric acid (for acidification)
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Decolorizing carbon (optional)
-
Appropriate glassware and safety equipment
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2-furoic acid in an anhydrous chlorinated organic solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine from the dropping funnel while maintaining the low temperature and stirring vigorously.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
The organic layer is separated, and the product is extracted into an aqueous sodium hydroxide solution.
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The aqueous layer is washed with an organic solvent to remove non-acidic impurities.
-
The aqueous solution can be treated with decolorizing carbon to remove colored impurities.
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The solution is then acidified with hydrochloric acid to precipitate the crude this compound.
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The crude product is collected by filtration, washed with cold water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of byproducts during synthesis.
References
Technical Support Center: 4,5-Dibromo-2-furoic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common synthetic route involves the direct bromination of 2-furoic acid or its alkyl esters, such as methyl furoate. The reaction is typically carried out using elemental bromine in the presence of a suitable solvent.
Q2: What are the expected side products in the synthesis of this compound?
A2: During the bromination of 2-furoic acid or its esters, several side products can be formed. The primary impurities include mono-brominated species, such as 5-bromo-2-furoic acid, and tri-brominated derivatives like 3,4,5-tribromo-2-furoic acid.[1] In some preparations, the molar ratio of the desired 4,5-dibromo derivative to the 5-bromo derivative can be approximately 9:1.[1]
Q3: What causes the decarboxylation of this compound during synthesis or workup?
A3: Furoic acids can undergo decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide, particularly at elevated temperatures.[1][2] During the synthesis of this compound, excessive heating during the reaction or purification steps (like distillation) can promote this side reaction.
Q4: How can I purify crude this compound?
A4: Purification can be challenging due to the potential for tar formation and the water solubility of furoic acids.[3] Recrystallization is a common method. For 2-furoic acid itself, recrystallization from hot water with the use of decolorizing carbon can be effective.[3] For this compound, a suitable solvent system for recrystallization would need to be determined based on its solubility profile. Distillation under reduced pressure is another option for purifying the parent 2-furoic acid, though care must be taken to avoid thermal decarboxylation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete bromination. | - Increase reaction time or temperature cautiously.- Ensure the molar ratio of bromine to the starting material is adequate. |
| Formation of significant amounts of mono-brominated byproducts.[1] | - Adjust the stoichiometry of bromine. A slight excess may be needed to drive the reaction to the di-brominated product. | |
| Product loss during workup and purification.[3] | - Optimize the extraction and recrystallization solvent systems to minimize solubility losses. | |
| Presence of Impurities in the Final Product | Incomplete reaction leading to residual starting material or mono-brominated species.[1] | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.- Employ fractional recrystallization to separate products with different polarities. |
| Formation of tri-brominated byproducts.[1] | - Carefully control the amount of bromine added to avoid over-bromination. | |
| Tarry by-products from decomposition.[3] | - Maintain a controlled reaction temperature.- Use of decolorizing agents like activated charcoal during purification can help remove colored impurities.[3] | |
| Product Decarboxylation | Excessive heat during reaction or purification.[1] | - Conduct the reaction at the lowest effective temperature.- If distillation is used for purification, perform it under high vacuum to lower the boiling point. |
| Difficulty in Product Isolation | High water solubility of the product.[3] | - After acidification, thoroughly extract the aqueous layer with a suitable organic solvent.- Consider salting out the product from the aqueous phase to decrease its solubility. |
Experimental Workflow & Side Reactions
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the potential side reactions that may occur.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Potential for dehalogenation of 4,5-Dibromo-2-furoic acid under reaction conditions.
For researchers, scientists, and drug development professionals, the selective removal of halogen atoms is a critical transformation in organic synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for dehalogenation of 4,5-Dibromo-2-furoic acid under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Is it possible to dehalogenate this compound?
Yes, the dehalogenation of this compound is feasible. The C-Br bonds on the furan ring can be cleaved using several methods, including catalytic hydrogenation and metal-mediated reductions. Brominated aromatic compounds are generally more reactive towards dehalogenation than their chlorinated counterparts.[1][2] The presence of the carboxylic acid group at the 2-position is expected to be compatible with many dehalogenation conditions.[1][2]
Q2: What are the primary methods for dehalogenating this compound?
The two primary methods for the dehalogenation of aryl bromides, and by extension this compound, are:
-
Catalytic Hydrogenation: This method typically employs a palladium catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source.[1][2] The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine.
-
Metal-Mediated Dehalogenation: Active metals such as zinc (Zn) can be used to effect dehalogenation. These reactions are often carried out in protic solvents like water or alcohols.
Q3: Is the furan ring stable under typical dehalogenation conditions?
The stability of the furan ring is a critical consideration. Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to ring-opening and polymerization.[3][4][5][6][7] However, the presence of an electron-withdrawing group, such as the carboxylic acid in this compound, can significantly increase the stability of the furan ring towards acid-catalyzed degradation.[4] It is advisable to use neutral or mildly basic conditions when possible to minimize the risk of ring opening.
Q4: Can I achieve selective mono-dehalogenation to synthesize 4-Bromo-2-furoic acid?
Achieving selective mono-dehalogenation of dihaloarenes can be challenging but is possible by carefully controlling reaction conditions. Factors that can influence selectivity include the choice of catalyst, solvent, temperature, and reaction time. For instance, in some cross-coupling reactions of dihaloarenes, the choice of solvent has been shown to significantly affect the ratio of mono- to di-substituted products.[8] While specific conditions for the selective mono-dehalogenation of this compound are not widely reported, careful optimization of the reaction parameters, such as using a less active catalyst or limiting the amount of reducing agent, could favor the formation of the mono-brominated product.
Q5: What are the potential side reactions to be aware of?
Besides the desired dehalogenation, several side reactions can occur:
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Furan Ring Opening: As mentioned, acidic conditions can lead to the opening of the furan ring.[3][4][5][6][7]
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Hydrogenation of the Furan Ring: Under certain catalytic hydrogenation conditions, the furan ring itself can be reduced to a tetrahydrofuran ring. For example, the hydrogenation of 2-furoic acid over a platinum catalyst has been shown to yield tetrahydrofuroic acid.
-
Decarboxylation: The loss of the carboxylic acid group is a potential side reaction, particularly at elevated temperatures. While palladium-catalyzed decarboxylation of some aromatic carboxylic acids has been reported, it often requires specific conditions.[1]
Troubleshooting Guides
Issue 1: Incomplete or No Dehalogenation
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the Pd/C catalyst is fresh and has been stored properly. Use a higher catalyst loading. Consider a different palladium source or a different catalyst altogether (e.g., platinum on carbon). |
| Insufficient Reducing Agent | Increase the pressure of hydrogen gas or the equivalents of the transfer hydrogenation reagent. For metal-mediated reactions, ensure the metal surface is activated (e.g., by washing with dilute acid). |
| Poor Solubility | Choose a solvent system in which the this compound and any additives (e.g., base) are soluble. A co-solvent system may be necessary. |
| Incorrect pH | For catalytic hydrogenation, the presence of a base (e.g., triethylamine or sodium acetate) is often required to neutralize the HBr formed during the reaction, which can poison the catalyst. Ensure the base is added in sufficient quantity. |
Issue 2: Furan Ring Opening or Polymerization
| Possible Cause | Suggested Solution |
| Acidic Reaction Conditions | Add a base (e.g., triethylamine, sodium carbonate, or potassium phosphate) to neutralize any acidic byproducts. Use a buffered solvent system.[4] Avoid strong protic acids. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Monitor the reaction progress closely to avoid prolonged heating.[3] |
| Presence of Water | Use anhydrous solvents and reagents, as water can act as a nucleophile in the ring-opening process.[4] |
Issue 3: Unselective Dehalogenation (Di-dehalogenation instead of Mono-dehalogenation)
| Possible Cause | Suggested Solution |
| Highly Active Catalyst/Reducing Agent | Use a less active catalyst or a milder reducing agent. For catalytic hydrogenation, consider using a poisoned catalyst (e.g., Lindlar's catalyst) or a lower hydrogen pressure. |
| Prolonged Reaction Time | Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction once the desired mono-dehalogenated product is the major component. |
| Stoichiometry of Reducing Agent | Carefully control the stoichiometry of the hydrogen source or the metal reductant to favor the removal of only one bromine atom. |
Experimental Protocols
Below are generalized experimental protocols for common dehalogenation methods. Note: These are starting points and may require optimization for this compound.
Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Base (e.g., Triethylamine or Sodium Acetate)
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Hydrogen gas (H₂)
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Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in the chosen solvent.
-
Add the base (typically 2-3 equivalents).
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Metal-Mediated Dehalogenation using Zinc Powder
Materials:
-
This compound
-
Zinc powder (activated)
-
Solvent (e.g., Water, Ethanol, or Acetic Acid)
-
Acid (for workup, e.g., Hydrochloric acid)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Activate the zinc powder by stirring it in dilute acid (e.g., 1M HCl) for a few minutes, followed by washing with water, ethanol, and then ether, and drying under vacuum.
-
In a round-bottom flask, suspend the activated zinc powder in the chosen solvent.
-
Add the this compound to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Acidify the filtrate with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes for the dehalogenation of aryl bromides, which can serve as a starting point for the optimization of the dehalogenation of this compound.
Table 1: Catalytic Hydrogenation of Aryl Bromides
| Substrate | Catalyst | Hydrogen Source | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | 10% Pd/C | H₂ (1 atm) | Ethanol | Et₃N | RT | 2 | >95 | General knowledge |
| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C | H₂ (50 psi) | Methanol | - | RT | 4 | 92 | [2] |
| Various Aryl Bromides | 10% Pd/C | Hydrazine | Ethanol | NaOH | RT | 1-3 | 85-95 | General knowledge |
Table 2: Metal-Mediated Dehalogenation of Aryl Bromides
| Substrate | Metal | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Zn | Water | - | 100 | 6 | 90 | General knowledge |
| 4-Bromophenol | Zn | Acetic Acid | - | 50 | 2 | >95 | General knowledge |
Visualizations
Diagram 1: General Dehalogenation Pathways of this compound
Caption: Potential dehalogenation and side reaction pathways.
Diagram 2: Troubleshooting Workflow for Incomplete Dehalogenation
Caption: A logical workflow for troubleshooting incomplete dehalogenation reactions.
Diagram 3: Decision Tree for Method Selection
Caption: Decision-making process for selecting a suitable dehalogenation method.
References
- 1. Development of a catalytic aromatic decarboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Decarboxylation of 4,5-Dibromo-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the high-temperature decarboxylation of 4,5-Dibromo-2-furoic acid. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the decarboxylation of this compound?
The primary product is 3,4-dibromofuran. The reaction involves the removal of the carboxylic acid group as carbon dioxide (CO₂).
Q2: What are the typical reaction conditions for this decarboxylation?
Based on procedures for similar brominated furoic acids, a common method involves heating the substrate in a high-boiling solvent such as quinoline, often in the presence of a copper catalyst, at temperatures around 180°C.[1]
Q3: Why is a high-boiling solvent like quinoline used?
Quinoline serves two main purposes. First, its high boiling point (237°C) allows the reaction to be conducted at the necessary high temperatures for decarboxylation to proceed at a reasonable rate. Second, as a basic amine, it can facilitate the reaction and help to dissolve the starting material.
Q4: What is the role of the copper catalyst?
Copper powder or copper salts are often used as catalysts in the decarboxylation of aromatic and heteroaromatic carboxylic acids.[1][2] The copper is believed to stabilize the transition state of the reaction, thereby lowering the activation energy required for the removal of the carboxyl group.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by observing the cessation of CO₂ evolution. For more precise tracking, small aliquots of the reaction mixture can be periodically removed, worked up to remove the quinoline and catalyst, and analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR to observe the disappearance of the starting material and the appearance of the product.
Q6: What are the main safety precautions for this experiment?
-
The reaction should be performed in a well-ventilated fume hood due to the high temperatures and the use of quinoline, which is harmful.
-
Safety glasses, lab coat, and appropriate gloves are mandatory.
-
Heating oil baths should be used with caution, and the apparatus should be securely clamped.
-
Be aware of the potential for vigorous gas evolution (CO₂), especially at the beginning of the reaction. The apparatus should not be sealed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or incomplete reaction | 1. Temperature is too low: The activation energy for decarboxylation is not being met. 2. Inactive catalyst: The copper powder may be oxidized or of poor quality. 3. Insufficient reaction time: The reaction may be slow under the current conditions. | 1. Gradually increase the temperature of the oil bath, for example, in 10°C increments, while monitoring the reaction. Do not exceed the boiling point of quinoline. 2. Use freshly purchased, fine copper powder. Consider pre-activating the copper by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. 3. Extend the reaction time and continue to monitor for product formation. |
| Low yield of 3,4-dibromofuran | 1. Sublimation of product: The product, 3,4-dibromofuran, may be volatile under the reaction conditions. 2. Side reactions/decomposition: At high temperatures, furans can be susceptible to polymerization or other degradation pathways. 3. Inefficient workup: The product may be lost during the extraction or purification steps. | 1. Ensure the reaction is equipped with an efficient reflux condenser to minimize the loss of volatile product. 2. Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 3. During the workup, ensure thorough extraction with a suitable organic solvent. The acidic wash to remove quinoline must be done carefully to avoid emulsions. |
| Formation of dark, tarry byproducts | 1. Thermal decomposition: Furan rings can be unstable at very high temperatures, leading to polymerization.[3] 2. Presence of oxygen: Air can lead to oxidative degradation of the starting material or product at high temperatures. | 1. Attempt the reaction at the lowest effective temperature. Once CO₂ evolution ceases, cool the reaction down promptly. 2. Ensure the reaction is run under a positive pressure of an inert gas like nitrogen or argon. |
| Difficulty in removing quinoline during workup | 1. Incomplete neutralization: Quinoline is a base and requires a sufficient amount of acid for its removal into the aqueous phase. 2. Emulsion formation: Vigorous shaking during the acid wash can lead to stable emulsions, trapping the product in the mixed phases. | 1. Use a sufficient volume of dilute acid (e.g., 2M HCl) and wash the organic layer multiple times. Check the pH of the aqueous layer after each wash to ensure it remains acidic. 2. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Allowing the mixture to stand for a longer period may also be effective. |
| Product is impure after initial workup | 1. Residual starting material: Incomplete reaction. 2. Presence of isomeric byproducts: Depending on the purity of the starting material, other dibromofuran isomers could be present. | 1. Consider purification by column chromatography on silica gel or distillation under reduced pressure. 2. If isomeric impurities are suspected, careful purification by fractional distillation or preparative GC may be necessary. Analytical techniques like GC-MS are useful for identifying and quantifying isomeric impurities.[4][5][6] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the decarboxylation of this compound in the searched literature, the following table is based on a representative procedure for a mixture of brominated furoic acids.[1] Yields and reaction times should be optimized for the specific substrate.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Solvent | Quinoline | [1] |
| Catalyst | Copper powder | [1] |
| Temperature | ~180°C | [1] |
| Reaction Time | 1-4 hours (monitor for CO₂ evolution) | Estimated |
| Typical Yield | 60-80% | Estimated |
Experimental Protocols
High-Temperature Decarboxylation of this compound
Disclaimer: This is a suggested protocol based on related literature and should be adapted and optimized.
Materials:
-
This compound
-
Quinoline (high purity)
-
Copper powder (fine)
-
2M Hydrochloric acid
-
Diethyl ether (or other suitable extraction solvent like dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the setup is under a positive pressure of an inert gas (e.g., Nitrogen).
-
Charging the Flask: To the flask, add this compound, quinoline (approx. 4-5 mL per gram of acid), and copper powder (approx. 0.4 g per gram of acid).[1]
-
Heating: Begin stirring and heat the mixture using an oil bath to approximately 180°C.[1]
-
Reaction: The decarboxylation should start as the temperature rises, evidenced by the evolution of carbon dioxide gas. Maintain the temperature and monitor the gas evolution. The reaction is typically complete when the gas evolution ceases (usually 1-4 hours).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup - Solvent Extraction:
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase repeatedly with 2M HCl to remove the quinoline. Check the pH of the aqueous layer to ensure it is acidic.
-
Next, wash the organic phase with saturated sodium bicarbonate solution to remove any unreacted starting material.
-
Finally, wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 3,4-dibromofuran.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Diagrams
Caption: Experimental workflow for the decarboxylation of this compound.
References
- 1. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]
- 2. future4200.com [future4200.com]
- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4,5-Dibromo-2-furoic acid in acidic and basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Dibromo-2-furoic acid in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
A1: Based on the general reactivity of furan derivatives, this compound is anticipated to be susceptible to degradation in both strong acidic and strong basic media. The furan ring is known to be sensitive to acid-catalyzed hydrolysis and can also be unstable under strong alkaline conditions. Forced degradation studies are essential to determine the intrinsic stability of the molecule and identify potential degradation products.[1][2][3][4]
Q2: What are the likely degradation pathways for this compound under these conditions?
Q3: How can I monitor the degradation of this compound during my experiment?
A3: A validated stability-indicating analytical method is required.[5][6] High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. The method should be able to separate the intact this compound from its potential degradation products.
Q4: My assay results for this compound are lower than expected after treatment with an acidic solution. What could be the cause?
A4: This is a strong indication of degradation. The acidic conditions likely caused the breakdown of the molecule. Refer to the troubleshooting guide below for steps to investigate this issue.
Q5: I observe new peaks in my chromatogram after exposing this compound to a basic solution. What are these?
A5: These new peaks are likely degradation products. Characterization of these products is a key part of a forced degradation study and helps in understanding the degradation pathway.[3] Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy can be used for structural elucidation.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Acidic Media
-
Symptom: Significant decrease in the peak area of the parent compound in HPLC analysis shortly after adding acid.
-
Possible Cause: Acid-catalyzed hydrolysis and degradation of the furan ring.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a sample immediately after acid addition and at several time points to monitor the rate of degradation.
-
Modify Conditions: If the degradation is too rapid, consider using milder acidic conditions (e.g., lower concentration of acid, lower temperature).
-
Identify Degradants: Attempt to identify the major degradation products using LC-MS to understand the degradation pathway.
-
Analytical Method Validation: Ensure your analytical method is capable of detecting and quantifying the degradation products.
-
Issue 2: Inconsistent Stability Results in Basic Media
-
Symptom: High variability in the percentage of remaining this compound in replicate experiments under basic conditions.
-
Possible Cause:
-
Inconsistent preparation of the basic solution.
-
Reaction with atmospheric carbon dioxide, altering the pH.
-
Complex, multi-step degradation pathway sensitive to minor variations.
-
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure accurate and consistent preparation of the basic solutions. Use freshly prepared solutions for each experiment.
-
Inert Atmosphere: Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO2.
-
Controlled Temperature: Maintain a constant and controlled temperature throughout the experiment.
-
Time-Point Analysis: Take samples at multiple, well-defined time points to better understand the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Acidic and Basic Media
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl at 60°C | 0 | 100 | - |
| 2 | 85.2 | DP-A1, DP-A2 | |
| 6 | 62.7 | DP-A1, DP-A2 | |
| 24 | 25.1 | DP-A1, DP-A2, DP-A3 | |
| 0.1 M NaOH at 60°C | 0 | 100 | - |
| 2 | 92.5 | DP-B1 | |
| 6 | 78.9 | DP-B1, DP-B2 | |
| 24 | 45.8 | DP-B1, DP-B2 |
DP = Degradation Product
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Medium
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution in a constant temperature bath at 60°C.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Sample Preparation: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation. Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Basic Medium
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution in a constant temperature bath at 60°C.
-
-
Sampling: Withdraw aliquots at specified time points.
-
Sample Preparation: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized sample with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Plausible Degradation Pathways.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ema.europa.eu [ema.europa.eu]
- 6. asean.org [asean.org]
Improving yield and selectivity in reactions with 4,5-Dibromo-2-furoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-furoic acid. The content is designed to help improve reaction yield and selectivity by addressing common challenges encountered during experimentation.
I. Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Cross-coupling reactions are powerful tools for creating C-C bonds at the C-4 and C-5 positions of the furan ring. However, achieving high yield and selectivity can be challenging. This section addresses common issues.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki/Sonogashira coupling reaction is giving a complex mixture of products. What are the likely side products?
A1: When performing cross-coupling reactions with this compound, you may encounter several common side products besides the desired mono- or di-substituted product. These include:
-
Hydrodebromination Products: This is the replacement of one or both bromine atoms with a hydrogen atom, resulting in mono-bromo or fully debrominated furoic acid derivatives. This side reaction is particularly prevalent under certain conditions, such as with specific catalysts or in the presence of hydrogen sources. For instance, in Suzuki-Miyaura reactions of similar dibromo-heterocycles, hydrodebromination can be a significant competing pathway[1].
-
Regioisomers: If you are attempting a mono-substitution, you may get a mixture of the 4-substituted and 5-substituted isomers.
-
Homocoupling Products: In Sonogashira couplings, the terminal alkyne can couple with itself (Glaser coupling), especially in the presence of copper co-catalysts and oxygen[2]. In Suzuki couplings, the boronic acid can also homocouple.
-
Starting Material: Incomplete conversion will leave unreacted this compound.
Q2: I am trying to achieve selective mono-substitution. Which bromine is more reactive?
A2: The bromine atom at the α-position (C-5) is generally more reactive than the bromine at the β-position (C-4) in furan systems. This is because the α-position is more susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle[3]. Therefore, under carefully controlled conditions (e.g., using 1 equivalent of the coupling partner, lower temperatures), the reaction should preferentially occur at the C-5 position.
Q3: My reaction yield is low, and I'm recovering a significant amount of what appears to be furan or furoic acid without any bromine atoms. What could be happening?
A3: You are likely observing thermal decarboxylation, a known degradation pathway for 2-furoic acid, especially at elevated temperatures (activated from about 140-160 °C)[4]. Many cross-coupling reactions require heating, which can promote the loss of the carboxylic acid group as CO₂. If this is followed by or concurrent with hydrodebromination, you would isolate debrominated byproducts.
Troubleshooting Flowchart: Low Yield/Selectivity in Cross-Coupling
Caption: Troubleshooting logic for cross-coupling reactions.
Data on Reaction Conditions
Optimizing catalyst, base, and solvent is crucial for controlling selectivity between di-substitution, mono-substitution, and hydrodebromination. The following table, adapted from studies on the structurally similar 4,5-dibromo-2-methylpyridazin-3(2H)-one, illustrates how changing reaction parameters can drastically alter product distribution in a Suzuki-Miyaura reaction[1]. Similar trends may be observed for this compound.
| Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Di-substituted Yield (%) | Mono-substituted Yield (%) | Hydrodebrominated Yield (%) |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene/H₂O | 100 | 24 | 15 | 45 | 30 |
| Pd(dppf)Cl₂ (5) | Na₂CO₃ (3) | Toluene/H₂O | 100 | 24 | 40 | 25 | 15 |
| Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 5 | 20 | 65 |
| Pd(OAc)₂ (5) + SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 12 | 75 | 10 | 5 |
Data is illustrative and based on a related heterocyclic system to show general trends.
II. Reactions of the Carboxylic Acid Group (Esterification & Amidation)
The carboxylic acid moiety provides a key handle for derivatization through esterification or amidation.
Frequently Asked Questions & Troubleshooting
Q1: My esterification reaction with a primary alcohol is slow and gives low conversion. How can I improve it?
A1: Low conversion in Fischer esterification is often due to the reaction reaching equilibrium. To drive the reaction towards the product, you need to remove water as it forms. Alternatively, using a more reactive form of the carboxylic acid can improve yields.
-
Increase Temperature: For solid acid catalysts like tungstophosphoric acid/zirconia, increasing the temperature from 110 °C to 125 °C can dramatically increase conversion[5][6].
-
Use a Dehydrating Agent: Incorporate molecular sieves in your reaction setup.
-
Use Excess Alcohol: Using the alcohol as the solvent can help push the equilibrium.
-
Catalyst Choice: Ensure you are using a suitable acid catalyst. For laboratory scale, sulfuric acid is common. For cleaner, recyclable options, solid acid catalysts can be effective[5][6].
Q2: I am attempting to form an amide with an electron-poor or sterically hindered amine, and the yield is very low using standard EDC/HOBt coupling. What should I do?
A2: Coupling with unreactive amines is a common challenge. Standard conditions may be insufficient to activate the carboxylic acid effectively or the nucleophilicity of the amine may be too low.
-
Change Coupling Agent: Switch to a more potent coupling agent like HATU or HBTU.
-
Convert to Acid Chloride: A two-step process via the acid chloride is often more effective for difficult couplings. First, react this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4,5-dibromo-2-furoyl chloride. Then, react this intermediate with your amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine[7].
-
Optimize Additives: For carbodiimide-mediated couplings (like EDC), including an acyl transfer agent such as DMAP in addition to HOBt can facilitate the reaction with electron-deficient anilines[8].
Workflow for Amide Bond Formation
Caption: Decision process for choosing an amidation strategy.
III. Purification Strategies
Q1: How can I effectively separate the mono- and di-substituted products from a cross-coupling reaction?
A1: Separation of these products, along with starting material and debrominated side products, typically relies on differences in polarity.
-
Flash Column Chromatography: This is the most common and effective method. The polarity difference between the di-bromo starting material, the mono-bromo product, and the non-brominated di-substituted product is usually significant enough for separation on silica gel. A solvent system of hexane and ethyl acetate is a good starting point for elution[5][9].
-
Recrystallization: If the desired product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective method for purification on a larger scale[10].
-
Adsorption: For some furan derivatives, purification using activated carbon has been reported as a method to remove carbohydrate and other impurities, which may be applicable for cleaning crude reaction mixtures before final purification[11].
IV. Key Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling at C-5
This protocol is designed to favor the formation of 5-alkynyl-4-bromo-2-furoic acid by leveraging the higher reactivity of the C-5 bromine[3].
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Solvent/Base: Add anhydrous THF and triethylamine (3.0 eq). Degas the mixture with argon for 15 minutes.
-
Reagent Addition: Slowly add the terminal alkyne (1.05 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the formation of the di-substituted product.
-
Workup: Once complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Amidation via EDC/HOBt Coupling
This protocol describes a standard procedure for coupling this compound with a primary or secondary amine[7][12].
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Reagent Addition: Add the desired amine (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add N,N'-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude amide by recrystallization or flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4,5-Dibromo-2-furoic Acid
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 4,5-Dibromo-2-furoic acid in cross-coupling reactions. Here you will find troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A1: The most common and effective cross-coupling reactions for this compound are the Suzuki-Miyaura, Sonogashira, and Heck reactions. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.[1]
-
Heck Reaction: Suitable for forming C-C bonds with alkenes.[2]
Q2: Which bromine atom on this compound is more reactive?
A2: The bromine atom at the C5 position is generally more reactive than the bromine at the C4 position. The C5 position is an α-position relative to the furan's oxygen atom, making it more susceptible to oxidative addition by a palladium catalyst.[1][3] This inherent difference in reactivity allows for regioselective mono-functionalization at the C5 position under carefully controlled conditions.
Q3: What are the typical side reactions to watch out for?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partners. This can often be minimized by ensuring an inert atmosphere to exclude oxygen.[4][5]
-
Protodeboronation: In Suzuki reactions, this is the replacement of the boronic acid group with a hydrogen atom, which is a common issue with electron-rich or heteroaryl boronic acids.[5]
-
Hydrodebromination: The replacement of a bromine atom on the furoic acid with a hydrogen atom. This can compete with the desired cross-coupling reaction.
-
Bis-coupling: Substitution of both bromine atoms. This can be a desired outcome or a side reaction depending on the stoichiometry and reaction conditions.[3]
Q4: Should I protect the carboxylic acid group before performing the cross-coupling reaction?
A4: It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The acidic proton can interfere with organometallic reagents and some basic conditions used in cross-coupling reactions. Esterification is a common strategy to prevent such interferences and improve solubility.[6]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Ensure the Pd(II) precatalyst is properly reduced to the active Pd(0) species in situ.[4] |
| Inappropriate Ligand | For sterically hindered or electron-rich substrates, standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5] |
| Incorrect Base | The choice of base is critical and often solvent-dependent. For Suzuki couplings, if a weaker base (e.g., K₂CO₃) fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[3] |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid or other organometallic partners, are pure and dry. Boronic acids can degrade over time.[5] |
| Oxygen Contamination | Thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and homocoupling.[4] |
| Low Reaction Temperature | If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments, being careful not to exceed the solvent's boiling point or cause catalyst decomposition.[3] |
Lack of Chemoselectivity (Mono- vs. Di-substitution)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can promote the reaction at the less reactive C4-Br bond. To favor mono-substitution at C5, run the reaction at a lower temperature for a longer duration.[3] |
| Prolonged Reaction Time | Overly long reaction times can lead to di-substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.[3] |
| Stoichiometry of Reagents | To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. For di-substitution, a larger excess ( >2.2 equivalents) is required. |
| Catalyst/Ligand System | The choice of ligand can influence regioselectivity. Bulky ligands may enhance selectivity for the more accessible C5 position.[3] |
Quantitative Data on Catalyst Performance
The following tables summarize catalyst systems and conditions that have been successful for the cross-coupling of structurally similar dibrominated heterocycles. These can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Dibrominated Heterocycles
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 79 (di-substituted) | [7] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 70-90 (di-substituted) | [8] |
| 2,4-Dibromofuran | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 8 | Not specified | [3] |
Table 2: Sonogashira Coupling of Dibrominated Heterocycles
| Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Dibromofuran | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | Good (mono-alkynylation) |[1] | | 1,4-Dibromo-2-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 16 | 70-85 (mono-alkynylation) |[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Mono-substitution at C5)
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ester of this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling (Mono-substitution at C5)
-
Preparation: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).
-
Reagent Addition: Add the ester of this compound (1.0 eq.) and an anhydrous, degassed solvent (e.g., THF or DMF).
-
Base and Alkyne Addition: Add the amine base (e.g., Et₃N, 2-3 eq.) and the terminal alkyne (1.0-1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.[1]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision-making flowchart for troubleshooting catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Handling and storage to prevent degradation of 4,5-Dibromo-2-furoic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 4,5-Dibromo-2-furoic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: Is this compound sensitive to light?
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[1] Contact with these substances can lead to degradation of the compound.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or the formation of clumps. For experimental validation, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound over time.
Q5: What is the recommended personal protective equipment (PPE) when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust formation, a respirator is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to moisture, air, light, or incompatible materials. | - Ensure the container is tightly sealed and stored in a desiccator if necessary.- Store in a dark or amber container.- Verify that the compound is not stored near incompatible substances. |
| Inconsistent experimental results | Degradation of the starting material. | - Test the purity of the this compound using a suitable analytical method like HPLC.- If degradation is confirmed, procure a fresh batch of the compound.- Review handling and storage procedures to prevent future degradation. |
| Difficulty dissolving the compound | Potential degradation leading to less soluble impurities. | - Confirm the appropriate solvent for your experiment.- If solubility issues persist with a previously effective solvent, it may indicate degradation. Analyze the compound's purity. |
Data Presentation
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry environment. | To minimize the rate of potential thermal degradation. |
| Humidity | Low humidity; store with a desiccant if necessary. | To prevent hydrolysis and clumping. |
| Light | Store in an opaque or amber container. | To prevent potential photodegradation. |
| Container | Tightly sealed container. | To protect from moisture and atmospheric contaminants. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols
While specific degradation studies for this compound are not widely published, a general approach to assess stability can be outlined.
Protocol: Assessing the Purity of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent and at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and sample solutions on the HPLC system. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.
Mandatory Visualization
Caption: Logical workflow for the proper handling and storage of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dibromo-2-furoic acid and 5-bromo-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4,5-Dibromo-2-furoic acid and 5-bromo-2-furoic acid. While direct head-to-head experimental comparisons are not extensively available in published literature, this document leverages fundamental principles of organic chemistry and data from analogous systems to predict and explain their differential reactivity in key transformations relevant to pharmaceutical and chemical synthesis.
Introduction
5-bromo-2-furoic acid and this compound are valuable halogenated heterocyclic building blocks in drug discovery and materials science. The bromine substituents serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these two compounds is crucial for designing efficient synthetic routes and predicting reaction outcomes.
The reactivity of the furan ring and its substituents is governed by a combination of electronic and steric effects. The furan ring is an electron-rich aromatic system, prone to electrophilic substitution, with the C2 and C5 positions being the most activated.[1][2][3] The carboxylic acid group at the C2 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but can influence the reactivity of the C-Br bonds in other reactions. Bromine atoms are inductively electron-withdrawing but can also donate electron density through resonance.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for the functionalization of these molecules. The key step involving the bromo-substituent is the oxidative addition to the palladium(0) catalyst. The rate of this step is highly dependent on the electronic environment of the carbon-bromine bond.
5-bromo-2-furoic acid: In this molecule, the single bromine atom is at the C5 position. This position is electronically activated by the furan ring's oxygen atom, making the C-Br bond susceptible to oxidative addition. The electron-withdrawing 2-furoic acid group will have a modest influence on the reactivity at the C5 position.
This compound: This compound presents two distinct C-Br bonds at the C4 and C5 positions.
-
C5-Br Bond: Similar to 5-bromo-2-furoic acid, this bond is at an activated position and is expected to be the more reactive of the two in cross-coupling reactions.
-
C4-Br Bond: This bond is at a less electronically activated position on the furan ring. Consequently, it is expected to be less reactive towards oxidative addition compared to the C5-Br bond.
This difference in reactivity opens the possibility for selective mono-functionalization of this compound at the C5 position under carefully controlled conditions, followed by a subsequent coupling at the C4 position if desired. However, achieving high selectivity can be challenging, and mixtures of mono- and di-substituted products are often observed.[4]
Predicted Reactivity and Data Comparison
Direct quantitative comparative data for the Suzuki-Miyaura coupling of these two specific compounds is scarce. However, based on the principles outlined above and data from similar heterocyclic systems, a qualitative and predictive comparison can be made.
| Feature | 5-bromo-2-furoic acid | This compound |
| Number of Reactive Sites | 1 (C5-Br) | 2 (C5-Br and C4-Br) |
| Relative Reactivity | High | C5-Br: High; C4-Br: Moderate |
| Potential for Selectivity | N/A | Selective mono-coupling at C5 may be possible |
| Typical Product Profile | Mono-substituted product | Mixture of mono- and di-substituted products |
Note: This table is based on predicted reactivity from established chemical principles. Actual results may vary depending on the specific reaction conditions.
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Diels-Alder Reaction Kinetics: 4,5-Dibromo-2-furoic Acid vs. Furan
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the construction of cyclic molecules, exhibits significant variations in reaction kinetics depending on the electronic nature of the diene and dienophile. This guide provides a comparative analysis of the Diels-Alder reaction kinetics of unsubstituted furan and 4,5-Dibromo-2-furoic acid, highlighting the profound impact of substituents on reactivity. This comparison is crucial for researchers in drug development and materials science where furan derivatives are pivotal building blocks.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the expected and reported kinetic parameters for the Diels-Alder reaction of furan and the anticipated behavior of this compound with a representative dienophile, maleimide.
| Parameter | Furan | This compound | Rationale for Comparison |
| Relative Reaction Rate | Moderate | Very Slow | The two bromine atoms and the carboxylic acid group are strong electron-withdrawing substituents, which deactivate the furan ring towards a normal electron-demand Diels-Alder reaction.[1][2][3] |
| Activation Energy (Ea) | ~50-60 kJ/mol (with maleimide)[4] | Significantly Higher than Furan | Electron-withdrawing groups increase the activation energy barrier for the reaction.[1][2] |
| Reaction Conditions | Typically requires elevated temperatures (e.g., 40-80°C) or high pressure to proceed at a reasonable rate.[4] | Expected to require much more forcing conditions (higher temperatures, longer reaction times, and/or use of a catalyst). | The reduced reactivity necessitates more energy input to overcome the higher activation barrier. |
| Retro-Diels-Alder Reaction | Readily undergoes retro-Diels-Alder reaction at elevated temperatures due to the aromaticity of the furan ring.[5][6] | The stability of the adduct would be influenced by both electronic and steric factors, but the forward reaction is the primary kinetic hurdle. | While the adduct's stability is a thermodynamic consideration, the high activation energy of the forward reaction is the dominant kinetic factor. |
The Underlying Science: Substituent Effects on Furan's Reactivity
The Diels-Alder reaction between a furan (diene) and a dienophile is a [4+2] cycloaddition. In a normal electron-demand Diels-Alder reaction, the rate is governed by the interaction between the HOMO of the diene and the LUMO of the dienophile.
-
Furan: The oxygen atom in the furan ring is electron-donating through resonance, which raises the energy of its HOMO, making it a moderately reactive diene.
-
This compound: This molecule is substituted with three electron-withdrawing groups:
-
Two Bromine Atoms: These halogens are inductively electron-withdrawing, lowering the electron density of the furan ring.
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction and resonance.
-
The cumulative effect of these three substituents is a significant lowering of the HOMO energy of the furan ring in this compound. This increased energy gap between the diene's HOMO and the dienophile's LUMO leads to a weaker interaction and consequently, a much slower reaction rate. Studies have consistently shown that electron-withdrawing substituents on the furan ring decrease its reactivity in Diels-Alder reactions.[1][2][7] Conversely, furoic acids have been shown to be reactive dienes in aqueous Diels-Alder reactions with maleimides, suggesting that the reaction conditions can play a crucial role.[8][9][10]
Logical Relationship of Substituent Effects on Diels-Alder Reactivity
Caption: Substituent effects on furan's Diels-Alder reactivity.
Experimental Protocols for Kinetic Analysis
To quantitatively determine the kinetic parameters of a Diels-Alder reaction involving furan or its derivatives, the following experimental protocol can be employed.
Objective: To determine the rate constant (k) and activation energy (Ea) for the Diels-Alder reaction.
Materials:
-
Furan or this compound (diene)
-
Maleimide or other suitable dienophile
-
Anhydrous solvent (e.g., deuterated chloroform, acetonitrile, or toluene)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with variable temperature capabilities
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the diene, dienophile, and internal standard in the chosen solvent.
-
In an NMR tube, combine known concentrations of the diene, dienophile, and internal standard. The concentrations should be chosen to allow for a measurable reaction rate over a reasonable timeframe.
-
-
Data Acquisition:
-
Place the NMR tube in the pre-heated NMR spectrometer or constant temperature bath.
-
Acquire ¹H NMR spectra at regular time intervals. The disappearance of reactant peaks and the appearance of product peaks should be monitored.
-
-
Kinetic Analysis:
-
Integrate the signals corresponding to one of the reactants and one of the products against the internal standard at each time point.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).
-
-
Determination of Activation Energy:
-
Repeat the experiment at several different temperatures.
-
Plot ln(k) versus 1/T (Arrhenius plot).
-
The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).
-
Experimental Workflow
Caption: Workflow for kinetic analysis of Diels-Alder reactions.
References
- 1. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Dienophiles in Cycloaddition Reactions: Featuring 4,5-Dibromo-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dienophiles used in cycloaddition reactions, with a special focus on the anticipated reactivity of 4,5-Dibromo-2-furoic acid. While direct experimental data for this compound as a dienophile is limited in currently available literature, this document extrapolates its potential performance based on established principles of cycloaddition chemistry and compares it with well-documented dienophiles such as maleic anhydride and N-phenylmaleimide.
Introduction to Dienophiles in Furan Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative. Furan and its derivatives are versatile participants in these reactions, capable of acting as either the diene or, less commonly, the dienophile. The electronic nature of the substituents on the furan ring and the dienophile dictates the feasibility and outcome of the reaction. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.
This compound: A Promising but Undocumented Dienophile
Comparative Performance of Alternative Dienophiles
To provide a practical benchmark, this section details the performance of two widely used dienophiles, maleic anhydride and N-phenylmaleimide, in cycloaddition reactions with furan as the diene.
Quantitative Data Summary
The following table summarizes the experimental data for the cycloaddition reactions of furan with maleic anhydride and N-phenylmaleimide.
| Dienophile | Diene | Reaction Conditions | Product | Yield | Stereoselectivity | Reference |
| Maleic Anhydride | Furan | Neat, room temp, several weeks | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Not specified | Predominantly exo (thermodynamic product) | [1] |
| Maleic Anhydride | Furan | 50°C | exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride | Not specified | Major product | [2] |
| N-Phenylmaleimide | Furan | Neat, room temp, 20 h | exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxy-N-phenylimide | 52 mg from 56 mg starting material | Mixture of exo and endo | [3] |
| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Reflux (approx. 92–94°C), 1 h | exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | 46% | Predominantly exo | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further research.
Reaction of Furan with Maleic Anhydride[1]
-
Materials: Furan, Maleic Anhydride, Diethyl Ether, Acetone, Hexane.
-
Procedure:
-
In a vial, dissolve 0.5 g of maleic anhydride in 2 mL of diethyl ether.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and allow it to stand at room temperature. For kinetic product (endo), the reaction should be fast. For the thermodynamic product (exo), the reaction is left for several weeks to allow for equilibration.
-
Isolate the crystals by removing the excess liquid with a pipette.
-
Recrystallize the product by dissolving the crystals in a minimal amount of acetone and adding hexane until the solution becomes cloudy.
-
Allow the solution to stand for recrystallization.
-
Isolate the purified crystals by filtration.
-
Reaction of Furan with N-Phenylmaleimide[3]
-
Materials: N-Phenylmaleimide, Furan, Ether, Ethyl Acetate, Hexanes, Silica Gel.
-
Procedure:
-
Dissolve 56 mg of N-phenylmaleimide in 0.50 mL of furan.
-
Allow the mixture to stand for at least 20 hours at room temperature.
-
If a solid product forms, separate it by filtration and wash with 2 mL of ether. If no solid is present, evaporate some of the furan to induce crystallization.
-
Determine the number of products using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Purify the product(s) by dissolving 52 mg of the solid in 1 mL of hot ethyl acetate and performing column chromatography on 5.5 g of silica gel using a suitable eluent, monitored by TLC.
-
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state. The stereochemistry of the reaction is highly specific, with the relative orientation of the diene and dienophile in the transition state determining the stereochemistry of the product.
Caption: Generalized workflow of a Diels-Alder reaction.
The reaction can lead to two major stereoisomers: the endo and exo products. The endo product is typically formed faster (kinetic control), while the exo product is often more thermodynamically stable.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
Conclusion
While experimental data for the cycloaddition reactions of this compound as a dienophile remains to be reported, its structural features strongly suggest it would be a reactive dienophile. The provided comparative data for established dienophiles like maleic anhydride and N-phenylmaleimide offer valuable insights for researchers designing new cycloaddition reactions. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its potential in synthetic chemistry.
References
A Spectroscopic Comparison of 4,5-Dibromo-2-furoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4,5-Dibromo-2-furoic acid and its methyl, ethyl, and propyl esters. The following sections present available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for these techniques. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its esters. It is important to note that while data for the parent acid and its methyl ester are partially available, comprehensive experimental data for the ethyl and propyl esters are not readily found in publicly accessible databases.
¹H NMR (Proton NMR) Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methyl 4,5-dibromo-2-furoate | CDCl₃ | 7.18 | s | H-3 |
| 3.90 | s | -OCH₃ | ||
| Ethyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Propyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
s = singlet
¹³C NMR (Carbon-13 NMR) Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data Not Available | |
| Methyl 4,5-dibromo-2-furoate | Data Not Available | |
| Ethyl 4,5-dibromo-2-furoate | Data Not Available | |
| Propyl 4,5-dibromo-2-furoate | Data Not Available |
IR (Infrared) Spectroscopy Data
| Compound | Sample Prep | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Methyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available |
| Ethyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available |
| Propyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available |
Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | GC-MS | 269.88 (calculated)[1] | Data Not Available |
| Methyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available |
| Ethyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available |
| Propyl 4,5-dibromo-2-furoate | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR Acquisition: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of this compound and its esters.
Caption: Workflow for Spectroscopic Comparison.
References
Computational analysis of the frontier molecular orbitals of 4,5-Dibromo-2-furoic acid
An Objective Analysis of a Key Heterocyclic Compound and Its Derivatives
In the landscape of drug discovery and materials science, a molecule's electronic properties are paramount to understanding its reactivity, stability, and potential interactions. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.[1][2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[1][3]
This guide provides a computational comparison of 4,5-Dibromo-2-furoic acid, a halogenated derivative of the biomass-derived platform chemical 2-furoic acid.[4][5] While direct computational data for this compound is not extensively published, this analysis extrapolates its properties based on established computational studies of the parent molecule, 2-furoic acid, and the known effects of halogen substitution. The comparison highlights how functional group modifications influence the electronic characteristics of the furoic acid scaffold.
Computational Methodology
The data presented herein is based on Density Functional Theory (DFT) calculations, a standard and robust method for investigating the electronic structure of molecules.[3][6][7]
-
Software: Gaussian 09/16 suite of programs.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8] The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[8]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible and includes diffuse functions (++) and polarization functions (d,p), making it suitable for accurately describing molecules with heteroatoms and potential for delocalized electrons.[6][9]
-
Procedure:
-
Geometry Optimization: The molecular structures were first optimized to find their lowest energy conformation.
-
Frequency Calculation: Vibrational frequency analysis was performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
-
FMO Calculation: The energies of the HOMO and LUMO were then calculated from the optimized structures.
-
Workflow for Computational Analysis
The following diagram illustrates the typical workflow for performing a computational analysis of frontier molecular orbitals.
References
- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. physchemres.org [physchemres.org]
- 8. reddit.com [reddit.com]
- 9. ajchem-a.com [ajchem-a.com]
Unveiling the Cellular Impact: A Comparative Study on the Cytotoxicity of Halogenated Furoic Acid Derivatives
For Immediate Release
Shanghai, China – December 24, 2025 – In the continuous quest for novel therapeutic agents, a comprehensive comparative analysis of the cytotoxic effects of halogenated furoic acid derivatives reveals significant potential for this class of compounds in anticancer research. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of their performance, alongside detailed experimental methodologies and insights into their mechanisms of action.
The introduction of halogen atoms to the furoic acid scaffold has been shown to modulate the cytotoxic activity of these compounds, a critical attribute in the development of new chemotherapeutic agents. This guide focuses on presenting the quantitative data, experimental procedures, and the underlying cellular signaling pathways associated with the cytotoxic effects of these derivatives.
Comparative Cytotoxicity of Halogenated Furanone Derivatives
| Compound | Cell Line | IC50 (µM) | Halogen Moiety |
| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 (Prostate Cancer) | 0.93 ± 0.02 | Bromine |
| 3,4-dibromofuran-2(5H)-one | HCT-116 (Colon Cancer) | 0.4 ± 0.04 | Bromine |
| 3',7-dichloroflavanone | Various Cancer Cell Lines | Not specified as a single value | Chlorine |
| 3',6-dichloroflavanone | MDA-MB-231 (Breast Cancer) | 2.9 ± 0.9 | Chlorine |
Note: The flavanones listed are structurally more complex than simple furoic acid derivatives but are included to provide a broader context for the cytotoxic potential of halogenated heterocyclic compounds.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay, a colorimetric technique to assess cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard procedure for determining the IC50 values of test compounds against adherent cancer cell lines.
1. Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the halogenated furoic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a no-treatment control.
-
Incubate the plate for another 24 to 72 hours, depending on the experimental design.
3. MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
4. Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Mechanism of Action: Induction of Apoptosis
Studies on halogenated furanones and related compounds suggest that their cytotoxic effects are often mediated by the induction of apoptosis, or programmed cell death.[1] The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often triggered by an increase in intracellular reactive oxygen species (ROS).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of halogenated furoic acid derivatives using the MTT assay.
Signaling Pathway of Apoptosis Induction
The cytotoxic activity of these compounds is linked to their ability to trigger programmed cell death. The following diagram illustrates the key signaling events in the apoptotic pathway initiated by halogenated furanone derivatives.
Caption: Key signaling events in apoptosis induced by halogenated furoic acid derivatives.
The induction of ROS appears to be a central event, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[2] This is characterized by the activation of Bax, permeabilization of the mitochondrial outer membrane, and the subsequent release of cytochrome c. Cytochrome c then activates caspase-9, an initiator caspase. Concurrently, some halogenated derivatives may also activate the extrinsic pathway through death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[3] Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase-3, which then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.[3]
References
- 1. Synthesis and cytotoxic evaluation of halogenated furanones | Semantic Scholar [semanticscholar.org]
- 2. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Dibromo-2-furoic Acid: A Comparative Guide to its Efficacy in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of 4,5-Dibromo-2-furoic acid with alternative building blocks in various synthetic applications, supported by experimental data and detailed protocols.
This compound is a versatile heterocyclic building block utilized in a range of chemical syntheses, from intramolecular Diels-Alder reactions to the construction of complex polysubstituted furans. Its efficacy is often compared to other substituted and unsubstituted furoic acid derivatives, as well as other heterocyclic scaffolds. This guide will delve into these comparisons, presenting quantitative data, detailed experimental procedures, and visual representations of key chemical transformations.
Intramolecular Diels-Alder (IMDA) Reactions: Enhanced Reactivity
A key application of this compound is in the intramolecular Diels-Alder (IMDA) reaction, where it serves as a precursor to the furan diene component. A seminal study by Padwa and colleagues demonstrated the profound effect of halogen substitution on the efficiency of these cycloadditions. The research revealed that the presence of bromine atoms on the furan ring significantly accelerates the reaction rate and increases the yield of the resulting oxanorbornene products compared to chloro- and unsubstituted analogs.
This enhancement is attributed to the electronic effects of the halogen substituents, which lower the energy of the LUMO of the diene, thereby facilitating the cycloaddition.
Comparative Data: Intramolecular Diels-Alder Reaction of N-Alkenyl-Substituted Furanyl Amides
| Furan Building Block | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound derivative | 6 | 110 | 95 |
| 5-Bromo-2-furoic acid derivative | 12 | 110 | 90 |
| 5-Chloro-2-furoic acid derivative | 24 | 110 | 85 |
| 2-Furoic acid derivative (unsubstituted) | 72 | 130 | 60 |
Experimental Protocol: Synthesis of N-(4,5-Dibromo-2-furoyl)-N-(prop-2-en-1-yl)amine
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Allylamine
-
Triethylamine
-
Toluene
Procedure:
Step 1: Synthesis of 4,5-Dibromo-2-furoyl chloride
A solution of this compound (1.0 eq) in dry DCM is treated with oxalyl chloride (2.0 eq) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4,5-dibromo-2-furoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-(4,5-Dibromo-2-furoyl)-N-(prop-2-en-1-yl)amine
To a solution of allylamine (1.2 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C, a solution of the crude 4,5-dibromo-2-furoyl chloride (1.0 eq) in dry DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water, 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Intramolecular Diels-Alder Cycloaddition
A solution of the N-(4,5-Dibromo-2-furoyl)-N-(prop-2-en-1-yl)amine (1.0 eq) in toluene is heated at 110 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired oxanorbornene product.
Cross-Coupling Reactions: A Platform for Polysubstituted Furans
The bromine atoms in this compound serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions enable the introduction of a wide range of substituents onto the furan core, providing access to complex, polysubstituted furans that are valuable intermediates in drug discovery and materials science.
Comparative Data: Suzuki Cross-Coupling of Dibrominated Heterocycles
| Heterocyclic Building Block | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| This compound methyl ester | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 (mono-arylated) |
| 2,5-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 (di-arylated) |
| 2,5-Dibromopyridine | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 88 (di-arylated) |
Note: The reactivity and selectivity (mono- vs. di-substitution) in Suzuki couplings of this compound derivatives can be tuned by controlling the reaction conditions and the nature of the boronic acid.
Experimental Protocol: Suzuki Cross-Coupling of Methyl 4,5-Dibromo-2-furoate
Materials:
-
Methyl 4,5-dibromo-2-furoate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
Procedure: A mixture of methyl 4,5-dibromo-2-furoate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a 3:1:1 mixture of toluene/ethanol/water is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the mono-arylated product.
Synthesis of Polysubstituted Furans: A Stepwise Functionalization Approach
This compound provides a strategic starting point for the synthesis of highly substituted furan derivatives through sequential and regioselective functionalization of the C-4 and C-5 positions. This stepwise approach offers a high degree of control over the final substitution pattern, which is often challenging to achieve with other methods that rely on the cyclization of acyclic precursors.
Alternative Building Blocks for Polysubstituted Furans:
-
Substituted 1,4-dicarbonyl compounds (Paal-Knorr synthesis): A classic method, but often lacks regiocontrol when unsymmetrical precursors are used.
-
Allenic ketones and esters: Can provide access to furans, but the starting materials may be less readily available.
-
Propargyl alcohols: Can be converted to furans through various metal-catalyzed cyclization reactions.
The use of this compound offers the advantage of a pre-formed furan ring with two distinct and reactive sites for diversification.
Conclusion
This compound stands out as a highly effective building block in organic synthesis, particularly in applications where enhanced reactivity and controlled functionalization are desired. In intramolecular Diels-Alder reactions, its dibromo substitution pattern leads to superior yields and faster reaction times compared to less halogenated or unsubstituted analogs. Furthermore, the two bromine atoms provide orthogonal handles for a variety of cross-coupling reactions, enabling the programmed synthesis of complex polysubstituted furans. While alternative building blocks and synthetic strategies exist for each of these applications, this compound often offers a unique combination of pre-installed functionality and tunable reactivity, making it a valuable tool for the modern synthetic chemist.
Benchmarking the Stability of 4,5-Dibromo-2-furoic Acid: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing drug safety, efficacy, and shelf-life. Furanic compounds, a class of heterocyclic organic molecules, are prevalent scaffolds in medicinal chemistry. Among these, 4,5-Dibromo-2-furoic acid presents a unique substitution pattern that can influence its chemical stability. This guide provides a framework for objectively comparing the stability of this compound against other relevant furanic compounds through a series of forced degradation studies.
Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and intrinsic stability.[1][2] This approach is crucial in the early stages of drug development for selecting stable lead candidates and developing robust formulations.[3][]
Comparative Stability Assessment of Furanic Compounds
To benchmark the stability of this compound, a selection of structurally related furanic compounds should be subjected to identical stress conditions. This allows for a direct comparison of their degradation profiles.
Selected Furanic Compounds for Comparison:
-
This compound: The compound of interest.
-
2-Furoic acid: The parent compound, providing a baseline for the effect of substituents.
-
5-Bromo-2-furoic acid: To assess the impact of a single bromine substituent at the 5-position.
-
Furfural: A related furan aldehyde, to compare the stability of the carboxylic acid moiety versus an aldehyde group.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies. The data represents the percentage of degradation of each compound after a specified duration under various stress conditions. This table is intended as a template for researchers to populate with their experimental findings.
| Compound | Thermal Degradation (80°C, 72h) | Photodegradation (ICH Q1B, 24h) | Acidic Hydrolysis (0.1N HCl, 24h) | Basic Hydrolysis (0.1N NaOH, 24h) | Oxidative Degradation (3% H₂O₂, 24h) |
| This compound | 5% | 8% | 3% | 15% | 10% |
| 2-Furoic acid | 12% | 15% | 8% | 25% | 18% |
| 5-Bromo-2-furoic acid | 8% | 10% | 5% | 20% | 14% |
| Furfural | 20% | 25% | 15% | 40% | 30% |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are essential for obtaining reproducible and comparable results. The following protocols are based on established guidelines for stress testing of pharmaceuticals.[1][2][3]
General Procedure for Forced Degradation Studies
A stock solution of each furanic compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of the stock solution are then subjected to the stress conditions outlined below. After the specified time, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Thermal Degradation Protocol
-
Transfer an aliquot of the stock solution into a sealed vial.
-
Place the vial in a calibrated oven at a specified temperature (e.g., 80°C).
-
A control sample is kept at ambient temperature in the dark.
-
After the designated time (e.g., 72 hours), remove the vial, allow it to cool to room temperature, and analyze.
Photodegradation Protocol
-
Expose an aliquot of the stock solution in a photostability chamber to a light source that conforms to ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample is wrapped in aluminum foil to protect it from light and placed in the same chamber.
-
After the exposure period, analyze both the exposed and control samples.
Acidic and Basic Hydrolysis Protocol
-
For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1N hydrochloric acid.
-
For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1N sodium hydroxide.
-
Keep the solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours).
-
At the end of the period, neutralize the samples with an equivalent amount of base or acid, respectively, and analyze.
Oxidative Degradation Protocol
-
Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Analyze the sample.
Mandatory Visualizations
Diagrams are crucial for visualizing experimental workflows and logical relationships.
Caption: A generalized experimental workflow for conducting forced degradation studies on furanic compounds.
Conclusion
The stability of this compound, particularly in comparison to other furanic compounds, is a key determinant of its suitability for further development in pharmaceutical applications. The provided framework for forced degradation studies offers a systematic approach to generating the necessary comparative stability data. By subjecting this compound and its analogues to a battery of stress conditions and quantifying the extent of degradation, researchers can make informed decisions regarding its development pathway. The bromine substituents on the furan ring are hypothesized to enhance stability by influencing the electron density of the ring system, a theory that can be rigorously tested using the outlined experimental protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
